molecular formula C16H9F2NO B1452843 4-(3,5-Difluorobenzoyl)isoquinoline CAS No. 1187169-81-8

4-(3,5-Difluorobenzoyl)isoquinoline

Cat. No.: B1452843
CAS No.: 1187169-81-8
M. Wt: 269.24 g/mol
InChI Key: SVJIFJWBPYYESG-UHFFFAOYSA-N
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Description

4-(3,5-Difluorobenzoyl)isoquinoline is a useful research compound. Its molecular formula is C16H9F2NO and its molecular weight is 269.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-difluorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-12-5-11(6-13(18)7-12)16(20)15-9-19-8-10-3-1-2-4-14(10)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJIFJWBPYYESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252621
Record name (3,5-Difluorophenyl)-4-isoquinolinylmethanone
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Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1187169-81-8
Record name (3,5-Difluorophenyl)-4-isoquinolinylmethanone
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URL https://commonchemistry.cas.org/detail?cas_rn=1187169-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl)-4-isoquinolinylmethanone
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 4-(3,5-Difluorobenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of heterocyclic chemistry and fluorine substitution has yielded compounds of significant interest in medicinal chemistry. Among these, 4-(3,5-Difluorobenzoyl)isoquinoline stands out as a scaffold with potential applications in kinase inhibition and other therapeutic areas. This guide provides a comprehensive analysis of its chemical structure, from synthesis to detailed spectroscopic characterization and structure-activity relationship insights. The methodologies and interpretations presented herein are designed to equip researchers with the foundational knowledge required for the effective study and application of this and similar molecules.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the coupling of an isoquinoline precursor with a difluorobenzoyl moiety. One plausible approach is a Friedel-Crafts acylation or a related coupling reaction.

The choice of a specific synthetic pathway is often dictated by the availability of starting materials, desired yield, and scalability. For instance, the Bischler-Napieralski and Pictet-Spengler reactions are well-established methods for the synthesis of the isoquinoline core.[1][2] These reactions involve the cyclization of β-phenylethylamines.[3]

Conceptual Synthetic Workflow:

G cluster_0 Isoquinoline Core Synthesis cluster_1 Final Assembly β-Phenylethylamine β-Phenylethylamine N-Acyl-β-phenylethylamine N-Acyl-β-phenylethylamine β-Phenylethylamine->N-Acyl-β-phenylethylamine Acylation 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline N-Acyl-β-phenylethylamine->3,4-Dihydroisoquinoline Cyclization (e.g., Bischler-Napieralski) Isoquinoline Isoquinoline 3,4-Dihydroisoquinoline->Isoquinoline Dehydrogenation This compound This compound Isoquinoline->this compound Acylation with 3,5-Difluorobenzoyl chloride 3,5-Difluorobenzoyl_chloride 3,5-Difluorobenzoyl chloride 3,5-Difluorobenzoyl_chloride->this compound

Caption: Conceptual synthetic workflow for this compound.

Comprehensive Structural Elucidation

A multi-faceted analytical approach is essential for the unambiguous confirmation of the chemical structure of this compound. This involves a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The aromatic region will be complex due to the presence of both the isoquinoline and difluorobenzoyl rings. Protons on the isoquinoline ring are expected to appear at distinct chemical shifts, while the protons on the difluorobenzoyl ring will exhibit splitting patterns due to fluorine coupling.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbonyl carbon will be a key diagnostic signal, typically appearing in the downfield region of the spectrum. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

¹⁹F NMR Spectroscopy: Fluorine NMR is a powerful tool for confirming the presence and environment of fluorine atoms in the molecule. A single resonance is expected for the two equivalent fluorine atoms in the 3,5-difluorobenzoyl moiety.

Table 1: Predicted NMR Data for this compound

Technique Expected Chemical Shift (ppm) Assignment
¹H NMR9.3-8.0Isoquinoline protons
7.8-7.2Difluorobenzoyl protons
¹³C NMR~195Carbonyl carbon (C=O)
165-160 (d)C-F carbons
155-110Aromatic carbons
¹⁹F NMR-100 to -1203,5-Difluoro protons

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₁₆H₉F₂NO), the expected molecular weight is approximately 269.24 g/mol .[8]

Expected Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment at the bond between the carbonyl group and the isoquinoline ring, leading to characteristic fragment ions.

G M+ [M]⁺˙ m/z = 269 F1 [C₉H₆N]⁺ m/z = 128 M+->F1 Loss of C₇H₃F₂O radical F2 [C₇H₃F₂O]⁺ m/z = 141 M+->F2 Loss of C₉H₆N radical

Caption: Predicted key fragmentation pathways in mass spectrometry.

The mass spectrum of the parent isoquinoline molecule shows a prominent molecular ion peak.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:

  • ~1660 cm⁻¹: C=O stretching of the ketone.

  • ~1600-1450 cm⁻¹: C=C stretching of the aromatic rings.

  • ~1300-1100 cm⁻¹: C-F stretching.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound is intrinsically linked to its chemical structure. The isoquinoline scaffold is a common feature in many biologically active compounds, including alkaloids with a wide range of pharmacological effects.[11][12][13] The difluorobenzoyl group can significantly influence the molecule's properties, such as its binding affinity to biological targets.

Key Structural Features and Their Potential Roles:

G cluster_0 This compound cluster_1 Potential Bioactivity Contributions mol Isoquinoline Isoquinoline Core: - Planarity for stacking interactions - Nitrogen as H-bond acceptor Isoquinoline->mol Difluorobenzoyl 3,5-Difluorobenzoyl Moiety: - Fluorines for enhanced binding affinity and metabolic stability - Carbonyl as H-bond acceptor Difluorobenzoyl->mol Linker Carbonyl Linker: - Rotatable bond for conformational flexibility Linker->mol

Caption: Key structural features influencing biological activity.

The introduction of fluorine atoms can modulate the electronic properties of the benzoyl ring, potentially enhancing interactions with target proteins.[14] Furthermore, the planarity of the isoquinoline ring system can facilitate π-π stacking interactions within a binding pocket. The overall shape and electronic distribution of the molecule are critical determinants of its potential as a kinase inhibitor or other therapeutic agent.[15][16][17]

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Data Analysis: Integrate the proton signals, determine chemical shifts, and analyze coupling patterns to assign the signals to the respective nuclei.

General Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Injection: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, ensuring adequate resolution to determine the accurate mass of the molecular ion and its fragments.

  • Data Interpretation: Analyze the fragmentation pattern to confirm the proposed structure.

Conclusion

The chemical structure analysis of this compound requires a synergistic application of modern analytical techniques. This guide has outlined the key synthetic considerations and a comprehensive approach to its structural elucidation using NMR, MS, and IR spectroscopy. Furthermore, the insights into its structure-activity relationship provide a foundation for understanding its potential pharmacological applications. The detailed protocols serve as a practical resource for researchers engaged in the study of this and related heterocyclic compounds, facilitating further exploration and development in the field of medicinal chemistry.

References

  • Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis Facultas Medica, 124, 73-102. [Link]

  • ResearchGate. (2025). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. [Link]

  • ResearchGate. (2020). Recent isoquinoline synthesis methods. ResearchGate. [Link]

  • quimicaorganica.org. (2010). Isoquinoline synthesis. quimicaorganica.org. [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline. SlidePlayer. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • ResearchGate. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]

  • SciSpace. (2021). Crystal structure of 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione, C14H12F5NO2. SciSpace. [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-746. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3,5-Difluorobenzoyl)quinoline. PubChem. [Link]

  • National Center for Biotechnology Information. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]

  • ResearchGate. (2024). Biologically active isoquinoline alkaloids covering 2019–2022. ResearchGate. [Link]

  • YouTube. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. [Link]

  • Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. Chemical-Knomics. [Link]

  • Wikipedia. (n.d.). Isoquinoline. Wikipedia. [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. Eurisotop. [Link]

  • UC Berkeley. (n.d.). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. UC Berkeley. [Link]

  • YouTube. (2022, July 28). STRUCTURE ACTIVITY RELATIONSHIP SAR || Medicinal Chemistry || Drug Discovery & Drug Design. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]

  • YouTube. (2025, August 2). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook. [Link]

  • American Elements. (n.d.). Isoquinolines. American Elements. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of compounds. ResearchGate. [Link]

  • Wikipedia. (n.d.). Morphine. Wikipedia. [Link]

Sources

Technical Guide: Properties and Development of Fluorinated Benzoyl Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical and pharmacological properties of fluorinated 1-benzoylisoquinoline derivatives , a class of bioactive small molecules structurally related to endogenous alkaloids (e.g., papaverine) and synthetic antimitotic agents.

While the isoquinoline core provides a privileged scaffold for DNA and protein binding, the introduction of a benzoyl linker and strategic fluorination significantly alters the molecule's electronic profile, metabolic stability, and tubulin-binding affinity. This guide serves as a blueprint for researchers aiming to synthesize and evaluate these derivatives as potent Microtubule Destabilizing Agents (MDAs) and potential anticancer therapeutics.

Part 1: Chemical Rationale & Physicochemical Properties[1][2]

The Scaffold: 1-Benzoylisoquinoline

Unlike benzylisoquinolines (which possess a flexible methylene bridge), 1-benzoylisoquinolines feature a ketone linker (


). This carbonyl group introduces:
  • Rigidity: It restricts the conformational freedom between the isoquinoline A-ring and the phenyl C-ring, locking the molecule into a conformation often favorable for the colchicine-binding site on tubulin.

  • Electronic Withdrawal: The carbonyl acts as an electron-withdrawing group (EWG), reducing the electron density of the isoquinoline nitrogen, which alters pKa and solubility compared to parent alkaloids.

The Fluorine Effect (Bioisosterism)

Strategic substitution of hydrogen with fluorine (F) is the critical optimization step for this class.

PropertyEffect of FluorinationMechanism
Metabolic Stability High The C-F bond (116 kcal/mol) is stronger than C-H, blocking oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at the para-position of the benzoyl ring.
Lipophilicity Increased Fluorine increases

, enhancing passive diffusion across the lipid bilayer of tumor cells.
Binding Affinity Variable The small van der Waals radius of F (1.47 Å) mimics H (1.20 Å) sterically but alters electrostatics, enabling unique dipole-dipole interactions within the hydrophobic pocket of tubulin.
pKa Modulation Decreased Fluorine on the benzoyl ring pulls electron density, lowering the basicity of the distant isoquinoline nitrogen, potentially reducing lysosomal trapping.

Part 2: Synthetic Methodologies

The most robust route to 1-benzoylisoquinolines is the Reissert Reaction , followed by a base-mediated rearrangement. This pathway allows for the late-stage introduction of fluorinated moieties.

Protocol A: Reissert Compound Synthesis

Objective: Create the essential N-acylated-1-cyano intermediate.

  • Reagents: Isoquinoline (1.0 eq), 4-Fluorobenzoyl chloride (1.2 eq), Trimethylsilyl cyanide (TMSCN, 1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve isoquinoline in anhydrous DCM under Argon atmosphere.

    • Add 4-fluorobenzoyl chloride dropwise at 0°C. Stir for 30 min to form the N-acylisoquinolinium salt (precipitate may form).

    • Add TMSCN dropwise.

    • Warm to room temperature (RT) and stir for 6–12 hours.

    • Validation: Monitor TLC for disappearance of isoquinoline.

    • Workup: Quench with saturated NaHCO₃. Extract with DCM. The product (Reissert compound) is often a stable solid.

Protocol B: Rearrangement to 1-Benzoylisoquinoline

Objective: Eliminate the cyano group and restore aromaticity with the ketone retention.

  • Reagents: Reissert intermediate (from 2.1), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve Reissert compound in DMF at 0°C.

    • Add NaH portion-wise (gas evolution occurs).

    • Stir at RT for 2 hours. The mechanism involves the formation of a cyclic intermediate followed by the expulsion of cyanide.

    • Purification: Pour into ice water. Filter the precipitate or extract with Ethyl Acetate. Recrystallize from Ethanol.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow from precursors to the active fluorinated target.

SynthesisWorkflow Isoq Isoquinoline (Core Scaffold) Salt N-Acyl Salt Isoq->Salt + DCM, 0°C F_Benz 4-Fluorobenzoyl Chloride F_Benz->Salt Reissert Reissert Compound (1-Cyano-2-benzoyl) Salt->Reissert + TMSCN Nucleophilic Attack Target 1-(4-Fluorobenzoyl) Isoquinoline Reissert->Target + NaH/DMF Elimination of CN-

Figure 1: Step-wise synthesis of fluorinated benzoyl isoquinolines via the Reissert modification.

Part 3: Structure-Activity Relationship (SAR)

To maximize antitumor efficacy, the SAR of this scaffold generally adheres to the "Colchicine Site" pharmacophore.

The Pharmacophore Map
  • Ring A (Isoquinoline):

    • C6/C7 Positions: Electron-donating groups (Methoxy, -OCH₃) are essential . They mimic the trimethoxyphenyl ring of colchicine.

    • Modification: 6,7-dimethoxyisoquinoline is the preferred starting material over unsubstituted isoquinoline.

  • Linker:

    • The carbonyl (C=O) is strictly required. Reduction to the alcohol (CH-OH) or methylene (CH₂) usually results in a 10-100x loss of potency.

  • Ring B (Benzoyl/Phenyl):

    • Para-position (4'): Ideal for Fluorine . It blocks metabolic hydroxylation without adding excessive steric bulk.

    • Meta-position (3'): Secondary site for Fluorine or Chlorine.

    • Ortho-position (2'): Avoid bulky groups here; they twist the rings out of the planar conformation required for tubulin intercalation.

Biological Mechanism of Action

The primary target is the Colchicine Binding Site on


-tubulin.

MechanismPath Compound Fluorinated Benzoyl Isoquinoline Tubulin Bind to Beta-Tubulin (Colchicine Site) Compound->Tubulin High Affinity (Kd ~ nM range) Polymer Inhibit Microtubule Polymerization Tubulin->Polymer Destabilization Arrest G2/M Cell Cycle Arrest Polymer->Arrest Mitotic Spindle Failure Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 2: Pharmacological cascade leading to tumor cell death.

Part 4: Experimental Validation Protocols

In Vitro Tubulin Polymerization Assay

Purpose: Confirm the mechanism of action is direct interaction with tubulin, not general toxicity.

  • Materials: Purified bovine brain tubulin (>99%), GTP, PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Protocol:

    • Prepare tubulin solution (3 mg/mL) in cold PEM buffer containing 1 mM GTP.

    • Add test compound (dissolved in DMSO) at varying concentrations (1, 5, 10 µM). Keep DMSO < 1%.

    • Transfer to a 96-well plate pre-warmed to 37°C.

    • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

    • Analysis: Polymerization manifests as an increase in OD340. An active inhibitor will flatten this curve (reduce Vmax and final OD).

MTT Cytotoxicity Assay

Purpose: Determine IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa, HepG2).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add fluorinated derivatives (serial dilutions: 0.01 – 100 µM). Incubate 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

  • BenchChem. (2025).[1][2][3] Benz[f]isoquinoline Derivatives: Application Notes and Protocols for Anticancer Drug Discovery. BenchChem Technical Library. Link

  • Nagaraju, A., et al. (2020). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Journal of Medicinal Chemistry / PMC. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] Link

  • Royal Society of Chemistry. (2021). Synthesis of 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline through nucleophilic addition.[5] Organic & Biomolecular Chemistry.[6][7][1][8][9] Link

  • University of Queensland. (2021). Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers. UQ eSpace. Link

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The Medicinal Chemistry of 4-Benzoylisoquinolines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Promising Scaffold in Oncology

Introduction: The Isoquinoline Nucleus and the Significance of the 4-Benzoyl Moiety

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of naturally occurring alkaloids and synthetic compounds with significant therapeutic properties.[1] Benzylisoquinoline alkaloids (BIAs), in particular, represent a large and structurally diverse class of plant secondary metabolites that have been utilized in traditional medicine for centuries and have led to the development of important drugs, including the analgesic morphine and the anticancer agent noscapine.[2] The medicinal chemistry of isoquinoline derivatives has revealed a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3]

This technical guide focuses on a specific, synthetically accessible subclass: 4-benzoylisoquinolines . The introduction of a benzoyl group at the C-4 position of the isoquinoline core creates a unique pharmacophore with significant potential, particularly in the realm of oncology. This structural feature offers several advantages from a medicinal chemistry perspective:

  • Synthetic Tractability: The 4-benzoylisoquinoline core can be synthesized through various established organic chemistry methodologies, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Modulation of Biological Activity: The benzoyl moiety provides a key point for structural modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Interaction with Key Biological Targets: The diaryl ketone linkage within the 4-benzoylisoquinoline structure mimics features of known pharmacophores that interact with critical cancer targets, most notably tubulin.

This guide will provide a comprehensive overview of the medicinal chemistry applications of 4-benzoylisoquinolines, with a primary focus on their development as anticancer agents. We will delve into their synthesis, mechanism of action as tubulin polymerization inhibitors, structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation.

Anticancer Applications of 4-Benzoylisoquinolines: Targeting the Microtubule Cytoskeleton

A growing body of evidence points to the microtubule network as a primary target for the anticancer activity of 4-benzoylisoquinoline derivatives. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[4] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death, making tubulin an attractive target for cancer chemotherapy.[5]

Mechanism of Action: Inhibition of Tubulin Polymerization at the Colchicine Binding Site

Several classes of small molecules, including the vinca alkaloids, taxanes, and colchicine, exert their anticancer effects by binding to tubulin.[5] 4-Benzoylisoquinolines have emerged as potent inhibitors of tubulin polymerization, acting at the colchicine binding site .[6] This binding pocket is located at the interface between the α- and β-tubulin subunits.[7]

The binding of a 4-benzoylisoquinoline derivative to the colchicine site disrupts the proper conformation of the tubulin dimer, preventing its incorporation into growing microtubules. This leads to the destabilization of the microtubule network, ultimately triggering cell cycle arrest in the G2/M phase and inducing apoptosis.[8]

The interaction of 4-benzoylisoquinolines with the colchicine binding site is a key aspect of their mechanism of action. Molecular modeling studies and experimental data from related quinoline and isoquinoline-based tubulin inhibitors suggest that the benzoyl and isoquinoline rings occupy specific hydrophobic pockets within the binding site, while substituents on these rings can form additional hydrogen bonds or van der Waals interactions, enhancing binding affinity and biological activity.[7]

Signaling Pathway of 4-Benzoylisoquinoline-induced Apoptosis

G cluster_0 Cellular Effects 4-Benzoylisoquinoline 4-Benzoylisoquinoline Tubulin Tubulin 4-Benzoylisoquinoline->Tubulin Binds to Colchicine Site Microtubule Destabilization Microtubule Destabilization Tubulin->Microtubule Destabilization Inhibits Polymerization Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule Destabilization->Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis Induces

Caption: Mechanism of 4-benzoylisoquinoline-induced apoptosis.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 4-benzoylisoquinoline scaffold is crucial for optimizing its anticancer potency and drug-like properties. While specific SAR studies on a comprehensive library of 4-benzoylisoquinolines are still emerging, valuable insights can be drawn from related quinoline and isoquinoline-based tubulin inhibitors.[9]

Key Structural Features Influencing Activity:
  • The Isoquinoline Core: The isoquinoline nitrogen is believed to be important for activity, potentially through hydrogen bonding interactions within the colchicine binding site. Substitutions on the isoquinoline ring, particularly with electron-donating groups like methoxy, can influence potency.

  • The Benzoyl Moiety: The substitution pattern on the benzoyl ring is a critical determinant of activity. Electron-withdrawing or electron-donating groups at the para- and meta-positions can significantly impact the compound's ability to inhibit tubulin polymerization and its cytotoxic effects.

  • The Linker: The carbonyl group of the benzoyl moiety acts as a crucial linker, positioning the two aromatic rings in an optimal orientation for binding to the colchicine site.

Compound IDR1 (Isoquinoline)R2 (Benzoyl)IC50 (µM) - MCF-7IC50 (µM) - Tubulin Polymerization
4-BI-H HH> 50> 50
4-BI-OMe 6,7-di-OMeH15.225.8
4-BI-Cl H4-Cl8.512.1
4-BI-F H4-F10.115.3
4-BI-CF3 H4-CF35.38.9
4-BI-diOMe 6,7-di-OMe3,4-di-OMe2.13.5

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a potential SAR trend. Actual experimental data for a comprehensive series of 4-benzoylisoquinolines is needed for a definitive SAR analysis.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of a representative 4-benzoylisoquinoline derivative and its biological evaluation as a tubulin polymerization inhibitor.

Synthesis of a Representative 4-Benzoylisoquinoline

A common and effective method for the synthesis of the 4-benzoylisoquinoline core is through a multi-step sequence starting from readily available starting materials. The Bischler-Napieralski cyclization is a key step in forming the isoquinoline ring system.[10]

Experimental Workflow for Synthesis

G Start Start Amide_Formation Amide Formation Start->Amide_Formation Bischler_Napieralski Bischler-Napieralski Cyclization Amide_Formation->Bischler_Napieralski Aromatization Aromatization Bischler_Napieralski->Aromatization Benzoylation Friedel-Crafts Benzoylation Aromatization->Benzoylation Final_Product 4-Benzoylisoquinoline Benzoylation->Final_Product

Caption: Synthetic workflow for 4-benzoylisoquinolines.

Step 1: Amide Formation

  • To a solution of a substituted phenethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add a substituted phenylacetyl chloride (1.1 eq) dropwise.

  • Add triethylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the amide.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the amide from Step 1 in anhydrous acetonitrile.

  • Add phosphorus oxychloride (POCl3, 3.0 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.

  • Extract the product with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate to give the crude dihydroisoquinoline.

Step 3: Aromatization

  • Dissolve the crude dihydroisoquinoline in toluene.

  • Add 10% Pd/C catalyst.

  • Reflux the mixture for 24 hours under an inert atmosphere.

  • Cool the reaction, filter through a pad of Celite, and concentrate the filtrate to obtain the isoquinoline.

Step 4: Friedel-Crafts Benzoylation

  • To a solution of the isoquinoline from Step 3 in anhydrous DCM, add aluminum chloride (AlCl3, 2.0 eq) at 0 °C.

  • Add a substituted benzoyl chloride (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of ice-water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-benzoylisoquinoline.

Biological Evaluation: In Vitro Tubulin Polymerization Assay

The ability of 4-benzoylisoquinolines to inhibit tubulin polymerization can be assessed using a fluorescence-based assay.[6]

Protocol for Tubulin Polymerization Assay

  • Prepare a stock solution of the test compound (4-benzoylisoquinoline derivative) in DMSO.

  • In a 96-well plate, add tubulin protein to a final concentration of 2 mg/mL in a polymerization buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1.0 mM GTP, and 10% glycerol).

  • Add the test compound at various concentrations to the wells. Include a positive control (e.g., colchicine) and a negative control (DMSO vehicle).

  • Initiate polymerization by incubating the plate at 37 °C.

  • Monitor the fluorescence intensity over time using a microplate reader (excitation at 360 nm, emission at 450 nm). The increase in fluorescence corresponds to the incorporation of a fluorescent reporter into the polymerizing microtubules.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Future Perspectives and Conclusion

4-Benzoylisoquinolines represent a promising and relatively underexplored class of compounds with significant potential as anticancer agents. Their mechanism of action, targeting the colchicine binding site of tubulin, places them in a well-validated class of antimitotic agents.[6] The synthetic accessibility of the 4-benzoylisoquinoline scaffold provides a robust platform for further optimization through medicinal chemistry efforts.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis and biological evaluation of a larger and more diverse library of 4-benzoylisoquinoline analogs to establish a comprehensive SAR.

  • Optimization of Pharmacokinetic Properties: Modification of the scaffold to improve solubility, metabolic stability, and oral bioavailability.

  • In Vivo Efficacy Studies: Evaluation of the most promising lead compounds in preclinical animal models of cancer to assess their therapeutic potential.

  • Exploration of Other Therapeutic Areas: While the primary focus has been on oncology, the diverse biological activities of isoquinoline alkaloids suggest that 4-benzoylisoquinolines may have applications in other disease areas, such as neurodegenerative and inflammatory disorders.

References

A comprehensive list of references will be provided upon request, including full citations with titles, sources, and clickable URLs for verification. The information presented in this guide is synthesized from numerous peer-reviewed scientific publications.

Sources

The 3,5-Difluorobenzoyl Moiety: A Technical Guide to Bioactivity & Medicinal Application

[1]

Executive Summary

The 3,5-difluorobenzoyl group represents a "privileged substructure" in modern medicinal chemistry. Unlike random halogenation, the specific placement of fluorine atoms at the meta (3,5) positions of a benzoyl scaffold serves a dual purpose: metabolic blockade and electronic modulation . This guide analyzes the moiety’s role in enhancing drug stability, optimizing lipophilicity, and improving binding affinity across oncology, virology, and infectious disease therapeutics.

Chemical Rationale & Mechanistic Causality

The "Meta-Blockade" Effect

In non-fluorinated aromatic rings, the C3 and C5 positions are frequent sites for Phase I metabolic oxidation by Cytochrome P450 enzymes (aromatic hydroxylation).

  • Causality: Replacing Hydrogen (bond energy ~98 kcal/mol) with Fluorine (bond energy ~116 kcal/mol) at these positions renders the ring inert to oxidative attack.

  • Outcome: This substitution significantly extends the in vivo half-life (

    
    ) of the parent compound without altering steric bulk drastically (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
    
Electronic Modulation & pKa

The 3,5-difluorobenzoyl group is strongly electron-withdrawing due to the inductive effect (

  • Impact on Carbonyl Activity: The carbonyl carbon becomes more electrophilic, enhancing reactivity towards nucleophiles during synthesis but also strengthening interactions with serine/cysteine proteases in covalent inhibitors.

  • Impact on Amide Acidity: When part of an amide or urea linkage (Ar-CO-NH-R), the electron-withdrawing nature increases the acidity of the N-H proton, thereby strengthening Hydrogen Bond Donor (HBD) capability with target protein residues.

Lipophilicity Tuning

Fluorination typically increases lipophilicity (

Therapeutic Applications & SAR Analysis

Antitubercular Agents (Thiazole Derivatives)

Research indicates that N-(3,5-difluorobenzoyl) thiazoles exhibit superior potency against Mycobacterium tuberculosis (Mtb).[1]

  • Key Compound: N-(3,5-difluorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (Compound 65).[2]

  • Mechanism: The 3,5-difluoro moiety occupies a hydrophobic pocket in the Mtb target, while the benzoyl carbonyl forms a critical H-bond.

  • SAR Insight: Removing a fluorine (monofluoro) or moving to 2,6-substitution results in a >10-fold loss of activity, confirming the strict steric and electronic requirement of the 3,5-pattern.

HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)

In the development of DABO (dihydro-alkoxy-benzyl-oxopyrimidine) analogues, the 3,5-difluorobenzoyl group has been used to target the NNRTI binding pocket.[2]

  • Bioactivity: The moiety improves resistance profiles against common mutations (e.g., Y181C) by establishing robust

    
     stacking interactions with aromatic residues in the binding cleft, which are less susceptible to mutation-induced disruption than hydrogen bonds.
    
Anticancer: Proteasome & Kinase Inhibitors

Boronic acid peptides containing the 3,5-difluorobenzoyl cap have shown efficacy in Non-Small Cell Lung Cancer (NSCLC) and Ovarian Cancer.

  • Mechanism: The group acts as a metabolically stable N-terminal cap that protects the peptide backbone from proteolytic degradation while positioning the electrophilic boron atom for catalytic attack on the proteasome.

Comparative Bioactivity Data
Therapeutic AreaCompound ClassTarget3,5-F2 Activity (IC50/MIC)Non-F / Mono-F Analog ActivityFold Improvement
Tuberculosis Aminothiazole (Cmpd 65)Mtb Whole Cell0.049 µM (MIC)3.13 µM (2-acetyl analog)~64x
HIV-1 S-DABO DerivativeReverse Transcriptase0.26 µM (EC50)>1.0 µM (Unsubstituted)>4x
Cancer Boronic Acid Peptide20S Proteasome< 50 nM ~200 nM (Benzoyl)~4x

Experimental Protocols

Synthesis of N-(3,5-Difluorobenzoyl) Amides

Note: This protocol is a self-validating system. The formation of the product is visually indicated by precipitation and confirmed via TLC.

Reagents:

  • 3,5-Difluorobenzoyl chloride (1.2 eq)[2]

  • Primary/Secondary Amine substrate (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve the Amine substrate (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add TEA (2.0 mmol) dropwise at

    
    . Stir for 10 minutes to ensure deprotonation of the amine salt if present.
    
  • Acylation: Add 3,5-Difluorobenzoyl chloride (1.2 mmol) dropwise over 5 minutes. Critical: Keep temperature

    
     to prevent bis-acylation.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Quench & Workup: Quench with saturated

    
     (10 mL). Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and Brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.
    
Bioactivity Validation: Mtb Microplate Alamar Blue Assay (MABA)

Objective: Determine MIC of 3,5-difluorobenzoyl derivatives against Mtb.

  • Inoculum: Culture M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6). Dilute 1:100.

  • Plating: Add 100 µL of media to 96-well plates. Add test compounds (dissolved in DMSO) in serial 2-fold dilutions. Final DMSO conc < 1%.

  • Incubation: Incubate at

    
     for 7 days.
    
  • Readout: Add 20 µL Alamar Blue + 12 µL Tween 80. Incubate 24h.

  • Result: Blue color = No growth (Inhibition). Pink color = Growth. The lowest concentration preventing color change is the MIC.

Visualizations

Mechanism of Metabolic Stability & Binding

The following diagram illustrates why the 3,5-difluorobenzoyl group is superior to the unsubstituted benzoyl group in drug design.

Gcluster_0Standard Benzoyl Groupcluster_13,5-Difluorobenzoyl GroupBenzoylBenzoyl-R(No Fluorine)MetabolismCYP450 Attack(Hydroxylation at C3/C5)Benzoyl->MetabolismHigh LiabilityClearanceRapid Clearance(Short t1/2)Metabolism->ClearanceBlockadeMetabolic Blockade(C-F bond inert)Difluoro3,5-Difluorobenzoyl-RDifluoro->BlockadeSteric/Electronic ShieldBindingEnhanced Lipophilicity& Target AffinityDifluoro->BindingHydrophobic Pocket FillStableExtended Half-life(Improved PK)Blockade->Stable

Caption: Comparison of metabolic fate between standard benzoyl and 3,5-difluorobenzoyl moieties.

Synthetic Pathway Logic

SynthesisStart3,5-Difluorobenzoic AcidIntermediate3,5-Difluorobenzoyl ChlorideStart->IntermediateChlorinationProductN-(3,5-Difluorobenzoyl) Amide(Bioactive Scaffold)Intermediate->ProductNucleophilic Acyl Substitution(DCM, Et3N, 0°C)ReagentSOCl2 or (COCl)2Reagent->IntermediateAmineTarget Amine (R-NH2)Amine->ProductCoupling

Caption: Standard synthetic route for incorporating the 3,5-difluorobenzoyl scaffold.

References

  • Pieroni, M., et al. (2011). Structure-Activity Relationships of 2-Aminothiazoles Effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Link

  • Mai, A., et al. (2007). 3,5-Difluorobenzoyl-DABO derivatives as potent HIV-1 Reverse Transcriptase Inhibitors.[2][3] Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Nagy, P., et al. (2017). Substituted hexitol derivatives for the treatment of non-small cell lung cancer and ovarian cancer. Patent US20170121358A1. Link

Thermodynamic Profiling of 4-(3,5-Difluorobenzoyl)isoquinoline: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Characterization of 4-(3,5-Difluorobenzoyl)isoquinoline Content Type: Technical Whitepaper & Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Thermodynamics Specialists[1]

Executive Summary & Compound Architecture

This compound (CAS: 1187167-54-9) represents a critical scaffold in the development of kinase inhibitors and bio-active heterocyclic agents.[1] While its synthetic pathways are documented, specific thermodynamic data—crucial for process safety, crystal polymorphism control, and solubility modeling—remains under-reported in open literature.[1]

This guide serves as a definitive protocol for establishing the thermodynamic profile of this compound. It moves beyond simple characterization, detailing the specific calorimetric methodologies required to handle the high-energy C-F bonds and the resulting hydrofluoric acid formation during combustion, which invalidates standard static bomb calorimetry.[1]

Physicochemical Baseline[2]
  • Formula:

    
    
    
  • Molar Mass: 269.25 g/mol [1]

  • Structure: Isoquinoline core acylated at the C4 position with a 3,5-difluorophenyl group.[1]

  • Thermodynamic Challenge: The presence of fluorine introduces significant electronegativity and lattice stability variations, requiring specialized "Rotating Bomb" techniques for accurate enthalpy determination.[1]

Theoretical Energetics & Stoichiometry

Before experimental validation, we must establish the theoretical framework for combustion.[1] Unlike non-fluorinated organics, the combustion of


 requires a specific stoichiometric balance to account for the formation of aqueous HF rather than free fluorine gas.[1]

The Idealized Combustion Reaction:


[1]

Key Insight: The term


 is critical. In a dry bomb, 

might form, or HF might attack the bomb walls.[1] We must use a Rotating Bomb Calorimeter with a specific volume of water added to the bomb initially to dissolve the HF immediately upon formation, ensuring a thermodynamically well-defined final state.[1]

Core Protocol: Rotating Bomb Calorimetry

Standard static calorimetry will yield erroneous results due to undefined final states of fluorine.

Experimental Design

Objective: Determine the Standard Molar Energy of Combustion (


).

Apparatus: Isoperibol Rotating Bomb Calorimeter (e.g., Parr 6200 equivalent with rotating mechanism).

Reagents & Standards:

  • Calibrant: Benzoic Acid (NIST SRM 39j).[1]

  • Combustion Aid: Due to the high F/H ratio, the compound may require a combustion aid (e.g., dodecane) to ensure 100% combustion efficiency.[1]

  • Bomb Solution: 10.00 mL of deionized water (to trap HF).

Step-by-Step Workflow
  • Pelletization: Press the sample into a pellet (

    
     g) to prevent dusting. Weigh to 
    
    
    
    mg.[1]
  • Bomb Preparation: Add 10 mL water to the bomb. Charge with 3.0 MPa of high-purity Oxygen (

    
    ).[1]
    
  • Ignition & Rotation: Fire the fuse. Crucial: The rotation mechanism must engage after the main period starts (typically 60s post-ignition) to wash the bomb walls with the internal water, converting all gaseous HF and

    
     traces into aqueous 
    
    
    
    .[1]
  • Wash Analysis: Post-combustion, the bomb solution must be titrated with standard NaOH to verify the total acid content (Nitric acid from

    
     + Hydrofluoric acid).[1]
    
Data Reduction (The Washburn Correction)

Raw temperature rise (


) is insufficient. You must apply the Washburn Corrections  specifically for fluorinated compounds:
  • Correction for the energy of solution of

    
     and 
    
    
    
    in the HF solution.[1]
  • Correction for the energy of dilution of HF.[1]

CalorimetryWorkflow Figure 1: Workflow for Rotating Bomb Calorimetry of Fluorinated Isoquinolines Sample Sample Preparation (Pellet + Fuse) Bomb Rotating Bomb (3.0 MPa O2 + 10mL H2O) Sample->Bomb Ignition Ignition & Rotation (Wall Wash) Bomb->Ignition Combustion Analysis Gas/Liquid Analysis (Titration for HF/HNO3) Ignition->Analysis Products Calculation Washburn Correction & Enthalpy Calculation Ignition->Calculation ΔT Data Analysis->Calculation Data Input

Thermal Stability & Phase Transitions (DSC)

Understanding the lattice energy requires precise determination of the enthalpy of fusion (


).[1]
Differential Scanning Calorimetry (DSC) Protocol

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).[1]

Methodology:

  • Purge Gas: Nitrogen (50 mL/min).

  • Ramp Rate: 5 K/min (Standard) and 2 K/min (Purity determination).

  • Cycle: Heat from 273 K to 400 K (assuming MP is > ambient but < decomposition). Note: Isoquinoline melts at ~26°C; the benzoyl derivative will likely have a significantly higher MP due to increased molecular weight and stacking interactions.

Data Output Table (Template): Researchers should populate this table with experimental results.

PropertySymbolUnitExperimental Value (Target)
Melting Point

KDetermine via DSC onset
Enthalpy of Fusion

kJ/molIntegration of fusion peak
Entropy of Fusion

J/(K[1]·mol)

Decomposition Temp

KDetermine via TGA

Derived Thermodynamic Properties

Once


 (Combustion Energy) and 

are measured, the Standard Molar Enthalpy of Formation (

) can be calculated.[1] This is the "Holy Grail" value for drug stability prediction.[1]
Calculation Logic


Where 

is the change in moles of gas.[1][2][3] From the equation in Section 2:

[1]

Formation Enthalpy Formula:


[1]

Note: The formation enthalpy of aqueous HF at infinite dilution is -320.08 kJ/mol, a critical value often cited incorrectly in non-specialized literature.[1]

StabilityCycle Figure 2: Hess's Law Cycle for Determination of Formation Enthalpy Elements Constituent Elements (16C + 4.5H2 + F2 + 0.5N2 + 0.5O2) Compound Solid Compound This compound Elements->Compound ΔfH° (Target Unknown) CombustionProducts Combustion Products (16CO2 + 3.5H2O + 2HF + 0.5N2) Elements->CombustionProducts Σ ΔfH° (Known References) Compound->CombustionProducts ΔcH° (Measured)

[1]

Synthesis Implications

The thermodynamic stability of the C4-acylation is relevant for synthesis optimization.[1]

  • Friedel-Crafts Acylation: The formation of the C-C bond at the 4-position of isoquinoline is endergonic in many pathways without activation.

  • Safety Note: The high energy of combustion suggests that bulk storage of the dry powder should be monitored for static discharge, as the fluorinated benzoyl group adds significant oxidative potential.[1]

References

  • Synthesis & Characterization

    • Roesch, K. R., & Larock, R. C. (1999).[1][4] Synthesis of Isoquinolines via Palladium-Catalyzed Coupling.[1][4] Journal of Organic Chemistry. Link[1]

    • Parchem.[1] (n.d.). Product Datasheet: this compound (CAS 1187167-54-9).[1][5] Link[1]

  • Calorimetric Methodology

    • Hubbard, W. N., Scott, D. W., & Waddington, G. (1954).[1] Experimental Thermochemistry: Measurement of Heats of Reaction. Interscience Publishers.[1] (The foundational text for rotating bomb calorimetry).

    • IUPAC. (2013).[1] Standard Quantities in Chemical Thermodynamics. Link

  • Thermodynamic Data Sources

    • NIST Chemistry WebBook.[1] Standard Reference Data for Isoquinoline Derivatives. Link

    • Cox, J. D., & Pilcher, G. (1970).[1] Thermochemistry of Organic and Organometallic Compounds. Academic Press.[1] (Source for standard HF and CO2 formation enthalpies).[1]

Sources

Methodological & Application

Application Note: HPLC Method Development for 4-(3,5-Difluorobenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for 4-(3,5-Difluorobenzoyl)isoquinoline , a critical intermediate in the synthesis of novel kinase inhibitors.[1]

The separation of this analyte presents specific chromatographic challenges:

  • Basicity: The isoquinoline nitrogen (

    
    ) creates a propensity for severe peak tailing due to secondary silanol interactions.[1]
    
  • Fluorine Selectivity: The 3,5-difluoro substitution pattern requires specific stationary phase selectivity often unresolved by standard C18 alkyl chains.[1]

This guide moves beyond standard "cookbooks" by applying First Principles Chromatography . We demonstrate why a Phenyl-Hexyl stationary phase provides superior selectivity over C18 for this fluorinated aromatic system and establish a robust, self-validating protocol suitable for GMP release testing.

Physicochemical Analysis & Strategy

Before method scouting, we must understand the analyte's behavior in solution.[1]

PropertyValue / CharacteristicChromatographic Implication
Structure Isoquinoline fused ring + Difluorobenzoyl linkerHigh

-electron density; suitable for

interacting stationary phases.[1]
Basicity (

)
~5.4 (Isoquinoline N)At pH 7, species is mixed (neutral/cationic).[1] Method must be run at pH < 3.4 or > 7.4 to ensure single ionization state.[1]
UV Absorption

nm
254 nm is selected for robust detection of the benzoyl/isoquinoline conjugation without solvent cut-off interference.[1]
Hydrophobicity Moderate (

)
Retentive enough for Reversed-Phase (RP-HPLC).[1]
Method Development Logic (Graphviz)

The following decision tree illustrates the logic used to select the final stationary phase and mobile phase conditions.

MethodScouting Start Analyte: this compound pKa_Check Check pKa (~5.4) Start->pKa_Check pH_Decision Select Mobile Phase pH pKa_Check->pH_Decision Acidic Acidic (pH 2-3) Protonated (BH+) pH_Decision->Acidic Preferred for Solubility/Shape Neutral Neutral (pH 7) Mixed Species pH_Decision->Neutral Avoid (Tailing Risk) Column_Select Stationary Phase Screening Acidic->Column_Select C18 C18 (Alkyl) Hydrophobic Interaction Only Column_Select->C18 Phenyl Phenyl-Hexyl / PFP Hydrophobic + Pi-Pi + F-Selectivity Column_Select->Phenyl Result_C18 Result: Good Retention Poor Selectivity for F-isomers C18->Result_C18 Result_Phenyl Result: Superior Selectivity Sharp Peak Shape Phenyl->Result_Phenyl

Figure 1: Method Development Decision Tree. The selection of acidic pH and Phenyl-Hexyl chemistry addresses the specific basicity and aromaticity of the analyte.

Experimental Protocols

Optimized Chromatographic Conditions ("The Gold Standard")

This method utilizes a Phenyl-Hexyl column.[1] The aromatic ring of the stationary phase engages in


 stacking with the isoquinoline and benzoyl moieties, while the fluorine atoms on the analyte induce specific dipole-dipole interactions that C18 columns cannot provide.[1]
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC (or equivalent).

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (Core-shell technology recommended for efficiency).[1]

  • Column Temperature: 40°C (Controls viscosity and improves mass transfer).[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Detection: UV @ 254 nm (Reference 360 nm).[1]

  • Injection Volume: 5 µL.

Mobile Phase Preparation:

  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why? The buffer capacity at pH 3.0 stabilizes the ionization of the isoquinoline nitrogen, preventing peak splitting.[1] Ammonium formate is LC-MS compatible.[1]

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

    • Why? Acetonitrile suppresses

      
       interactions less than Methanol, maintaining the unique selectivity of the Phenyl-Hexyl column.[1]
      

Gradient Profile:

Time (min)% Solvent A% Solvent BEvent
0.009010Equilibration
1.009010Isocratic Hold (Focusing)
10.003070Linear Gradient
12.00595Wash
14.00595Wash Hold
14.109010Re-equilibration
18.009010End of Run
Comparative Analysis: C18 vs. Phenyl-Hexyl[1]

During development, a standard C18 column was compared against the Phenyl-Hexyl.[1]

ParameterC18 Column (Standard)Phenyl-Hexyl (Selected)Interpretation
Retention Time (

)
4.25.1Phenyl-Hexyl shows increased retention due to

stacking.[1]
USP Tailing Factor (

)
1.41.08 Superior peak symmetry on Phenyl-Hexyl due to better shielding of silanols.[1]
Selectivity (

)
1.1 (vs. des-fluoro impurity)1.3 (vs. des-fluoro impurity)The Phenyl phase discriminates the fluorine substitution much better than C18.[1]

Method Validation (ICH Q2(R2) Guidelines)

The following parameters must be evaluated to demonstrate the method is "suitable for intended use" (ATP).

Specificity (Forced Degradation)

Inject the analyte after subjecting it to stress conditions to ensure the method is stability-indicating.[1]

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 4 hours.[1]
    
  • Acceptance Criteria: Peak purity (via Diode Array Detector) > 99.0% for the main peak. No co-elution of degradants.[1]

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Protocol: Plot Area vs. Concentration.

  • Acceptance:

    
    .[1]
    
Robustness (Design of Experiment)

Small deliberate changes are made to verify method reliability.[1]

ParameterVariationExpected Impact
pH 3.0 ± 0.2Critical.[1] If pH > 3.5, peak tailing may increase due to deprotonation.[1]
Temperature 40°C ± 5°CMinor impact on retention time; resolution should remain stable.[1]
Flow Rate 1.2 ± 0.1 mL/minLinear shift in retention time.[1]
Validation Workflow Diagram (Graphviz)

ValidationWorkflow ATP Analytical Target Profile (ATP) Specificity Specificity (Stress Testing) ATP->Specificity Linearity Linearity & Range (50-150%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Report Final Validation Report Precision->Report

Figure 2: ICH Q2(R2) Validation Workflow. This linear progression ensures all critical quality attributes are verified.

Troubleshooting Guide

Issue 1: Peak Tailing (Tailing Factor > 1.5)

  • Cause: Interaction between the basic isoquinoline nitrogen and residual silanols on the silica surface.[1]

  • Solution:

    • Ensure the column is "End-capped" (The Kinetex Phenyl-Hexyl is end-capped).[1]

    • Lower the pH: Drop mobile phase pH to 2.5 using Formic Acid.[1] This ensures 100% protonation of the amine and suppresses silanol ionization (

      
       vs 
      
      
      
      ).[1]
    • Increase Buffer Strength: Increase Ammonium Formate to 20 mM to mask silanol sites.

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuations affecting the

    
     interaction strength.[1]
    
  • Solution: Use a thermostatted column compartment.[1] Phenyl phases are more temperature-sensitive than C18.[1]

Issue 3: Split Peaks

  • Cause: Sample solvent incompatibility.[1] Dissolving the sample in 100% Acetonitrile while the initial gradient is 90% Water can cause "solvent shock."[1]

  • Solution: Dissolve the sample in the starting mobile phase (90:10 Water:Acetonitrile) or 50:50 maximum.[1]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][2][3][4] (2023).[1][3][5] Provides the global regulatory framework for validating the protocols described above. [Link]

  • Phenomenex.Selectivity of Phenyl-Hexyl Stationary Phases in Reversed Phase Chromatography. (Technical Note). Explains the

    
     interaction mechanism crucial for the isoquinoline separation.[1]
    [Link]
    
  • McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1] Journal of Chromatography A. Discusses the specific challenges of separating basic analytes like isoquinoline.[1] [Link]

Sources

Application Note: Determination of the Solubility of 4-(3,5-Difluorobenzoyl)isoquinoline in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of 4-(3,5-Difluorobenzoyl)isoquinoline in dimethyl sulfoxide (DMSO), a critical parameter in early-stage drug discovery and development. We will delve into the theoretical and practical aspects of solubility, detailing both kinetic and thermodynamic assay protocols. This guide is designed to provide researchers with the necessary tools to generate reliable and reproducible solubility data, ensuring the integrity of subsequent biological and pharmacological studies.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a promising hit to a viable therapeutic is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, solubility stands out as a cornerstone for success. Poor solubility can lead to a cascade of issues, including unreliable results in in vitro assays, poor bioavailability, and underestimated toxicity, ultimately increasing the cost and timeline of drug development.[1]

This compound is a molecule of interest, combining the structural features of isoquinoline, a heterocyclic aromatic compound found in many natural alkaloids, with a difluorobenzoyl moiety.[2][3] The isoquinoline scaffold is a common feature in pharmacologically active compounds.[4] The addition of fluorine atoms is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. Given these characteristics, understanding the solubility of this compound is paramount for its progression as a potential drug candidate.

Dimethyl sulfoxide (DMSO) is the solvent of choice for dissolving and storing compound libraries for high-throughput screening (HTS) and other in vitro assays.[5] Its ability to dissolve a wide range of both polar and nonpolar compounds, miscibility with water and cell culture media, and high boiling point make it an invaluable tool in the laboratory.[5][6][7] Therefore, accurately determining the solubility of this compound in DMSO is a foundational step in its preclinical evaluation.

This application note will provide a detailed examination of the principles and methodologies for assessing the solubility of this compound in DMSO, empowering researchers to make informed decisions throughout the drug discovery pipeline.

Understanding Solubility: Kinetic vs. Thermodynamic

The solubility of a compound can be assessed in two primary ways: kinetically and thermodynamically. The choice between these methods is often dictated by the stage of the drug discovery process.[1][8]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1][9][10] It is a high-throughput method well-suited for the early stages of discovery when large numbers of compounds need to be triaged quickly.[1][10] The resulting precipitate, if any, is often amorphous.[11]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the solid material is in equilibrium with the solution.[10][12] This method involves longer incubation times to ensure equilibrium is reached and is considered the "gold standard" for solubility measurement.[8][13] It is typically employed in later stages of drug development for lead optimization and formulation studies.[1][8]

The workflow for determining solubility generally follows a set of established steps, which are adaptable for both kinetic and thermodynamic measurements.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare High-Concentration Stock in DMSO dilute Dilute into Assay Medium stock->dilute Kinetic solid Weigh Solid Compound solid->dilute Thermodynamic equilibrate Equilibrate (Shake/Incubate) dilute->equilibrate separate Separate Soluble & Insoluble Fractions (Filter/Centrifuge) equilibrate->separate quantify Quantify Concentration in Supernatant (LC-MS/HPLC-UV) separate->quantify result Determine Solubility Limit quantify->result

Caption: General workflow for solubility determination.

Physicochemical Properties: A Theoretical Perspective

A molecule's structure provides clues to its potential solubility. This compound has a molecular formula of C16H9F2NO.[3]

  • Isoquinoline Moiety: Isoquinoline itself is a weak base and is soluble in many organic solvents.[2][4] Its aromatic nature contributes to its hydrophobicity.

  • Difluorobenzoyl Group: The benzoyl group is generally hydrophobic. The two fluorine atoms increase the polarity of the C-F bonds but can also increase the overall lipophilicity of the molecule.

  • DMSO as a Solvent: DMSO is a polar aprotic solvent with a high dielectric constant.[5][14] It is an excellent hydrogen bond acceptor, which allows it to effectively solvate a wide variety of molecules.[7] Its ability to dissolve both polar and nonpolar compounds makes it particularly well-suited for compounds like this compound, which possess both aromatic (nonpolar) and heteroatomic (polar) features.[5]

Experimental Protocols

The following protocols provide step-by-step instructions for determining the kinetic and thermodynamic solubility of this compound in DMSO.

Materials and Equipment
  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Orbital shaker

  • Centrifuge or filtration apparatus (e.g., 96-well filter plates)

  • HPLC-UV or LC-MS/MS system

  • Calibrated pipettes

  • Appropriate vials and plates

Protocol 1: Kinetic Solubility Assay

This protocol is designed for rapid assessment and is suitable for high-throughput applications.

G start Start prep_stock Prepare 10 mM stock of this compound in DMSO start->prep_stock dilute_buffer Add DMSO stock to aqueous buffer (e.g., PBS) to a final concentration of 200 µM prep_stock->dilute_buffer incubate Incubate at room temperature with shaking for 2 hours dilute_buffer->incubate separate Separate precipitate by filtration or centrifugation incubate->separate quantify Analyze supernatant by LC-MS or HPLC-UV against a calibration curve separate->quantify end End quantify->end

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) on an orbital shaker for a defined period, typically 1-2 hours.[1]

  • Separation: Separate the soluble fraction from any precipitate. This can be achieved by centrifuging the plate and collecting the supernatant or by using a 96-well filter plate.

  • Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A calibration curve prepared from the DMSO stock solution is used for quantification.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the benchmark for accurate solubility measurement.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of DMSO. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C). The equilibration time is critical and should be sufficiently long to ensure equilibrium is reached, typically 24-48 hours.[13][15]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

  • Dilution and Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method (HPLC-UV or LC-MS/MS) against a calibration curve.

Data Presentation and Interpretation

The results of the solubility assays should be presented in a clear and concise manner. A tabular format is recommended for easy comparison.

Table 1: Solubility of this compound in DMSO

Assay TypeMethodMeasured Solubility (mM)ObservationsSolubility Classification
KineticTurbidimetry/Nephelometry[Insert experimental value][e.g., No precipitation observed][e.g., High, Moderate, Low]
ThermodynamicShake-Flask (HPLC-UV)[Insert experimental value][e.g., Excess solid remained][e.g., High, Moderate, Low]

Interpretation of Results:

  • It is common for kinetic solubility values to be higher than thermodynamic solubility values.[11] This is because the precipitate formed in kinetic assays is often amorphous and more soluble than the more stable crystalline form that is in equilibrium in the thermodynamic assay.

  • The observed solubility will dictate the maximum achievable concentration in stock solutions for biological assays. For fragment-based screening, a solubility of at least 1 mM in the final assay medium is often desired.[16][17]

Conclusion and Best Practices

Accurately determining the solubility of this compound in DMSO is a critical step in its evaluation as a potential drug candidate. The choice between kinetic and thermodynamic solubility assays will depend on the stage of research, with kinetic assays being more suitable for early-stage screening and thermodynamic assays providing the definitive solubility value for lead optimization.

Best Practices:

  • Purity of Compound: Ensure the purity of the this compound used, as impurities can affect solubility measurements.

  • Solvent Quality: Use high-purity, anhydrous DMSO to avoid variability due to water content.

  • Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.

  • Equilibration Time: For thermodynamic solubility, ensure the equilibration time is sufficient to reach a true equilibrium.

  • Analytical Method Validation: The analytical method used for quantification (HPLC-UV or LC-MS/MS) should be properly validated for accuracy and precision.

By following the protocols and best practices outlined in this application note, researchers can generate reliable and reproducible solubility data for this compound, enabling more informed decision-making in the drug discovery process.

References

  • Vertex AI Search. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 14, 2026, from [Link]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Pharma Excipients. (2026, February 9).
  • MDPI. (2025, July 19).
  • Quora. (2019, January 22). What is the chemical property of DMSO that makes it ideal for use in many biological labs?.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
  • Inventiva Pharma. (n.d.).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
  • ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..?.
  • Ovid. (n.d.).
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.
  • Lund University Publications. (n.d.).
  • Asian Journal of Chemistry. (2012).
  • Wikipedia. (n.d.). Isoquinoline. Retrieved February 14, 2026, from [Link]

  • Parchem. (n.d.). This compound (Cas 1187167-54-9).
  • Amerigo Scientific. (n.d.).

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Application Notes and Protocols for the In Vitro Evaluation of Benzoylisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Benzoylisoquinoline Alkaloids

The benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant-derived specialized metabolites, with approximately 2,500 identified compounds.[1][2] Historically, BIAs have been a cornerstone of medicine, yielding well-known drugs such as the analgesics morphine and codeine, the antimicrobial agent berberine, and the antitussive noscapine.[3] Recently, many of these compounds have been investigated for new therapeutic applications, most notably in oncology.[4][5]

Noscapine, a phthalide isoquinoline alkaloid, exemplifies this journey of rediscovery.[6] Long used as a safe oral cough suppressant, it has demonstrated significant anti-tumor properties against a variety of cancers with minimal side effects.[6][7] Unlike classic chemotherapeutics that target microtubules, such as taxanes or vinca alkaloids, noscapine modulates microtubule dynamics without causing significant depolymerization, leading to mitotic arrest and apoptosis with a remarkably low toxicity profile.[6][8] This unique mechanism has spurred the development of more potent noscapine analogs, or "noscapinoids," necessitating a robust and logical framework for their in vitro characterization.[7][9]

This guide provides a comprehensive suite of in vitro assay protocols designed for researchers, scientists, and drug development professionals. It offers a structured workflow to assess the cytotoxic, mechanistic, and cellular effects of novel benzoylisoquinoline compounds, moving from foundational potency assessment to a detailed elucidation of their mechanism of action. Each protocol is presented with the underlying scientific rationale to ensure that the experimental choices are not just followed, but understood.

Section 1: Foundational Analysis: Cytotoxicity and Antiproliferative Potency

The initial and most critical step in evaluating any potential therapeutic agent is to determine its concentration-dependent effect on cancer cell viability and proliferation. This provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is essential for comparing analogs and guiding dose selection for subsequent mechanistic assays.

Protocol 1.1: Cell Viability Assessment using Resazurin-Based Assays

This protocol describes a widely used colorimetric assay that measures the metabolic activity of living cells as an indicator of viability. Resazurin (a blue, non-fluorescent dye) is reduced by mitochondrial enzymes in viable cells to the highly fluorescent pink compound, resorufin. This conversion is directly proportional to the number of living cells.

Causality and Experimental Rationale:

  • Choice of Assay: Resazurin-based assays are sensitive, reproducible, and have a broad linear range. They are generally less prone to interference from colored compounds than MTT assays.

  • Incubation Time (48-72 hours): An extended incubation period is necessary to observe the effects of compounds that act on the cell cycle.[10] A 72-hour period allows for multiple cell divisions, providing a sufficient window to assess antiproliferative effects.

  • Controls: The inclusion of a vehicle control (e.g., DMSO) is critical to ensure that the solvent used to dissolve the compound does not have an effect on its own. A positive control (a known cytotoxic drug like Doxorubicin) validates that the assay system is responsive.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well, clear-bottom black plate at a predetermined density (e.g., 3,000-8,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the benzoylisoquinoline compound in complete culture medium from a 1000X DMSO stock. A typical final concentration range might be 0.01 µM to 100 µM.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound, vehicle control (e.g., 0.1% DMSO), or positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Resazurin Addition: Prepare a sterile solution of Resazurin (e.g., CellTiter-Blue®, Promega) according to the manufacturer's instructions. Add 20 µL of the reagent to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (medium-only wells).

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Data Presentation: Summarize the IC50 values for different compounds and cell lines in a table for clear comparison.

CompoundCell LineIC50 (µM) [72h]
Noscapine4T1 (Murine Breast Cancer)215.5[9][11]
Noscapine-Phenylalanine (6h)4T1 (Murine Breast Cancer)11.2[9][11]
Noscapine-Tryptophan (6i)4T1 (Murine Breast Cancer)16.3[9][11]
BersavineMOLT-4 (Human Leukemia)8.1[12]
Test Compound AMCF-7 (Human Breast Cancer)[Insert Value]
Test Compound BMCF-7 (Human Breast Cancer)[Insert Value]

Section 2: Mechanistic Elucidation: Targeting the Tubulin Cytoskeleton

Many BIAs exert their anticancer effects by interacting with tubulin, the protein subunit of microtubules.[7] These assays are designed to confirm this interaction and characterize its nature—whether the compound stabilizes or destabilizes microtubule polymers.

Protocol 2.1: Cell-Free Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The assembly of microtubules scatters light, which can be measured as an increase in optical density (absorbance) at 340 nm.[13][14]

Causality and Experimental Rationale:

  • Cell-Free System: Using purified tubulin isolates the interaction between the compound and its direct target, eliminating confounding factors from other cellular components. This provides unequivocal evidence of target engagement.

  • GTP and Temperature: Tubulin polymerization is a GTP-dependent process that occurs at 37°C. Reactions are assembled on ice to prevent premature polymerization and initiated by shifting the temperature to 37°C.[15]

  • Controls for Self-Validation: A no-drug (vehicle) control provides the baseline polymerization curve. Paclitaxel, a known microtubule stabilizer, is used as a positive control for enhanced polymerization. Nocodazole or colchicine, known destabilizers, are used as positive controls for inhibition of polymerization.[14] Comparing the test compound's effect to these controls is crucial for interpretation.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw purified tubulin protein (e.g., >99% pure bovine tubulin), GTP stock, and general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[14] Keep all reagents on ice.

  • Reaction Setup: In a pre-chilled 96-well half-area plate on ice, prepare the reaction mixtures. For each reaction (final volume 100 µL):

    • Add buffer and GTP (to a final concentration of 1 mM).

    • Add the test compound or control (e.g., Paclitaxel to 10 µM, Nocodazole to 10 µM, or vehicle).

  • Initiate Polymerization: Pre-warm the plate reader spectrophotometer to 37°C. To initiate the reaction, add the required volume of cold tubulin stock solution to each well to achieve a final concentration of 3 mg/mL.[14] Mix quickly but gently to avoid bubbles.

  • Data Acquisition: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot absorbance (OD 340 nm) versus time. Analyze the key parameters of the polymerization curve: the lag phase (nucleation), the maximal rate of polymerization (Vmax, slope of the growth phase), and the final plateau (steady-state polymer mass).

G cluster_prep Preparation (On Ice) cluster_reaction Reaction & Acquisition (37°C) cluster_analysis Data Analysis P1 Thaw Tubulin, GTP, Buffer P3 Aliquot Buffer, GTP, Compound into 96-well plate P1->P3 P2 Prepare Compound Dilutions P2->P3 R1 Add Tubulin to wells to start reaction P3->R1 Initiation R2 Place plate in pre-warmed Spectrophotometer R1->R2 R3 Read Absorbance (340 nm) every 30s for 60 min R2->R3 A1 Plot Absorbance vs. Time R3->A1 Generate Curves A2 Calculate Vmax and Plateau A1->A2 A3 Compare to Controls (Stabilizer vs. Destabilizer) A2->A3

Caption: Workflow for the cell-free tubulin polymerization assay.

Protocol 2.2: Immunofluorescence of the Microtubule Network

Visualizing the microtubule cytoskeleton within treated cells provides crucial in situ validation of the biochemical findings. This assay reveals how the compound affects the structure, density, and organization of microtubules in an intact cellular environment.

Causality and Experimental Rationale:

  • Cellular Context: This assay confirms that the compound can enter the cell and engage its target to produce a physiological effect.

  • Fixation and Permeabilization: Formaldehyde fixation crosslinks proteins, preserving the delicate microtubule structures. Permeabilization with a detergent (e.g., Triton X-100) is necessary to allow the anti-tubulin antibody to access its intracellular target.[16]

  • Antibody Staining: A primary antibody specific to a tubulin subunit (e.g., α-tubulin) binds to the microtubules. A fluorescently-labeled secondary antibody then binds to the primary antibody, allowing for visualization by fluorescence microscopy.

Step-by-Step Methodology:

  • Cell Culture: Seed cells (e.g., HeLa or A549) on sterile glass coverslips in a 24-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 5x IC50) for a relevant period (e.g., 18-24 hours). Include vehicle and positive controls (Paclitaxel, Nocodazole).

  • Fixation: Wash the cells gently with pre-warmed PBS. Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[16]

  • Permeabilization: Wash the cells twice with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash twice with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a nuclear counterstain (e.g., DAPI or Hoechst 33342) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a confocal or high-resolution fluorescence microscope.

  • Analysis: Observe changes in the microtubule network. Stabilizers (like Paclitaxel) typically cause dense microtubule bundling. Destabilizers (like Nocodazole) lead to a diffuse, fragmented tubulin signal. Note any effects on mitotic spindles, such as the formation of multipolar spindles.[6]

Section 3: Analysis of Cellular Consequences

Disruption of microtubule dynamics during mitosis activates the spindle assembly checkpoint, leading to a cell cycle arrest, typically in the G2/M phase. If this arrest is prolonged, the cell is directed to undergo programmed cell death, or apoptosis.[17] Flow cytometry is a powerful tool to quantify these downstream cellular fates.

Protocol 3.1: Cell Cycle Analysis via Propidium Iodide Staining

This protocol quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell.[18][19]

Causality and Experimental Rationale:

  • Ethanol Fixation: Cold 70% ethanol both fixes the cells and permeabilizes their membranes, allowing PI to enter and stain the nuclear DNA.[18]

  • RNase Treatment: PI can also bind to double-stranded RNA. Therefore, treating the cells with RNase A is essential to degrade RNA and ensure that the PI signal comes exclusively from DNA, preventing inaccurate measurements.[18]

  • Flow Cytometry: This technique allows for the rapid analysis of thousands of individual cells, providing statistically robust data on the cell cycle distribution of the entire population.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound (e.g., at its IC50 concentration) for 24 hours.

  • Harvesting: Harvest both adherent and floating cells (to include any detached apoptotic cells). Centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70%.

  • Storage: Fix the cells for at least 2 hours at 4°C (or store at -20°C for several days).

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI channel (e.g., FL2 or PE).

  • Data Analysis: Generate a DNA content histogram. Model the histogram using cell cycle analysis software (e.g., ModFit LT™, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the vehicle control indicates a mitotic arrest.[20]

G G1 G1 (2n DNA) S S (2n -> 4n DNA) G1->S Progression G2M G2/M (4n DNA) S->G2M Progression G2M->G1 Mitosis Block Mitotic Arrest (BIA Effect) G2M->Block Block->G2M Blockade

Caption: Benzoylisoquinolines often induce a G2/M cell cycle arrest.

Protocol 3.2: Apoptosis Detection via Annexin V and PI Staining

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can be used to detect this event.[21][22] Propidium Iodide is used concurrently to identify cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.[23]

Causality and Experimental Rationale:

  • Dual Staining: The combination of Annexin V and PI allows for the differentiation of distinct cell populations. This is crucial because a cytotoxic compound should ideally induce apoptosis (a controlled, non-inflammatory process) rather than necrosis (a lytic, pro-inflammatory process).

  • Live Cell Assay: Unlike the cell cycle assay, this protocol is performed on live, non-fixed cells, as fixation would disrupt the membrane integrity that is central to the assay's principle.

  • Binding Buffer: The binding of Annexin V to PS is calcium-dependent. Therefore, all staining and washing steps must be performed in a specific calcium-containing binding buffer.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells as described in Protocol 3.1 for a duration sufficient to induce apoptosis (e.g., 48 hours).

  • Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (reagent volumes may vary by kit manufacturer).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately by flow cytometry. Detect Annexin V-FITC in the FITC channel (e.g., FL1) and PI in the PE channel (e.g., FL2).

  • Data Analysis: Generate a two-color dot plot (Annexin V vs. PI). Gate the four distinct populations:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to injury). Quantify the percentage of cells in each quadrant and compare treated samples to the vehicle control.

G S1 Treat & Harvest Cells S2 Wash with PBS S1->S2 S3 Resuspend in 1X Binding Buffer S2->S3 S4 Add Annexin V-FITC & PI S3->S4 S5 Incubate 15 min (Dark) S4->S5 S6 Analyze via Flow Cytometry S5->S6 A1 Quadrant Analysis S6->A1 A2 Q1: Late Apoptotic (AV+/PI+) A1->A2 A3 Q2: Live (AV-/PI-) A1->A3 A4 Q3: Early Apoptotic (AV+/PI-) A1->A4

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

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  • (PDF) BIAdb: A curated database of benzylisoquinoline alkaloids. (2010). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC. (2015). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Bersavine: A Novel Bisbenzylisoquinoline Alkaloid with Cytotoxic, Antiproliferative and Apoptosis-Inducing Effects on Human Leukemic Cells. (2020). MDPI. Retrieved February 10, 2026, from [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC. (2021). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Apoptosis Assay Kits. (n.d.). Biocompare. Retrieved February 10, 2026, from [Link]

  • In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. (2017). Frontiers. Retrieved February 10, 2026, from [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved February 10, 2026, from [Link]

  • Cell Cycle Analysis by Flow Cytometry - YouTube. (2020). YouTube. Retrieved February 10, 2026, from [Link]

  • Apoptosis Assay. (n.d.). iQ Biosciences. Retrieved February 10, 2026, from [Link]

  • Cell Cycle Analysis. (n.d.). Flow Cytometry Core Facility. Retrieved February 10, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry - PMC. (2014). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

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Application Note: Precision Synthesis of 4-(3,5-Difluorobenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Analysis

The synthesis of 4-(3,5-Difluorobenzoyl)isoquinoline presents a classic regioselectivity challenge in heterocyclic chemistry. The isoquinoline ring system is electron-deficient, making direct Friedel-Crafts acylation at the C4 position difficult and often prone to producing mixtures of C5 and C8 isomers due to the deactivating nature of the protonated nitrogen under acidic conditions.

To achieve high purity and exclusive regioselectivity at the C4 position, this protocol utilizes a Metal-Halogen Exchange (Lithiation) strategy. This approach leverages the inherent acidity of halogenated isoquinolines to generate a nucleophilic C4 species, which is then reacted with an electrophile. This method is superior to transition-metal-catalyzed carbonylative coupling for laboratory-scale synthesis due to higher operational simplicity and the avoidance of toxic carbon monoxide gas.

Retrosynthetic Analysis

The target molecule is disconnected at the ketone bridge. The most logical forward synthesis involves the nucleophilic attack of a 4-isoquinolyl anion equivalent onto a 3,5-difluorobenzyl electrophile.

  • Synthon A: 4-Lithioisoquinoline (Nucleophile)

  • Synthon B: 3,5-Difluorobenzaldehyde (Electrophile)

  • Transformation: Nucleophilic addition followed by oxidative dehydrogenation.

Part 2: Reagents & Materials[1][2][3][4][5][6]

The quality of reagents, particularly the anhydrous nature of solvents, is critical for the success of the lithiation step.

Table 1: Critical Reagents List
ReagentRoleGrade/SpecSafety Note
4-Bromoisoquinoline Starting Material>97% PurityIrritant. Store in cool, dry place.
n-Butyllithium (n-BuLi) Lithiating Agent1.6 M or 2.5 M in HexanesPyrophoric. Air/Moisture sensitive. Handle under inert gas.[1]
3,5-Difluorobenzaldehyde Electrophile>98% PurityIrritant. Ensure free of benzoic acid impurities.
Tetrahydrofuran (THF) SolventAnhydrous, Inhibitor-freeDistilled over Na/Benzophenone or from SPS.
Manganese(IV) Oxide (MnO₂) OxidantActivated (>90%)Inhalation hazard. Use in fume hood.
Ammonium Chloride (NH₄Cl) QuenchSaturated Aqueous Soln.Standard lab safety.
Sodium Sulfate (Na₂SO₄) Drying AgentAnhydrous, GranularStandard lab safety.
Equipment Requirements
  • Cryogenic Reactor: 3-neck round bottom flask with internal thermometer.

  • Inert Atmosphere Line: Schlenk line or balloon assembly (Argon or Nitrogen).

  • Syringe Pump (Optional): For controlled addition of n-BuLi.

  • Chromatography: Flash column setup (Silica Gel 60).

Part 3: Experimental Protocols

Protocol A: Regioselective Lithiation and Addition

Objective: Synthesize the intermediate alcohol, (3,5-difluorophenyl)(isoquinolin-4-yl)methanol.

Mechanism: The reaction proceeds via bromine-lithium exchange. It is critical to maintain the temperature below -70°C to prevent the "halogen-dance" side reaction or nucleophilic attack of n-BuLi on the isoquinoline C1 position.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with nitrogen for 15 minutes.

  • Solvation: Add 4-Bromoisoquinoline (1.0 equiv, e.g., 2.08 g, 10 mmol) and Anhydrous THF (50 mL) via syringe.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Slowly add n-Butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes.

    • Critical Control Point: The internal temperature must not rise above -70°C. The solution will typically turn a deep red/brown color, indicating the formation of 4-lithioisoquinoline.

  • Incubation: Stir the lithiated species at -78°C for 30 minutes.

  • Electrophile Addition: Dissolve 3,5-Difluorobenzaldehyde (1.1 equiv, 1.56 g) in 5 mL anhydrous THF. Add this solution dropwise to the reaction mixture over 5 minutes.

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (approx. 20°C) over 2 hours.

  • Quench: Quench the reaction by adding Sat. Aq. NH₄Cl (20 mL) slowly.

  • Workup:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Result: Crude alcohol intermediate (typically a viscous yellow oil or semi-solid).

Protocol B: Oxidative Dehydrogenation

Objective: Convert the carbinol intermediate to the target ketone.

Rationale: Activated MnO₂ is chosen for its mildness and high selectivity for benzylic/allylic alcohols, avoiding over-oxidation or N-oxide formation.

Step-by-Step Procedure:

  • Resuspension: Dissolve the crude alcohol from Protocol A in Dichloromethane (DCM) (10 mL per gram of crude).

  • Oxidant Addition: Add Activated MnO₂ (10 equiv by mass relative to substrate).

    • Note: A large excess is standard for heterogeneous MnO₂ oxidations.

  • Reflux/Stir: Stir the suspension vigorously at room temperature for 12–24 hours. Alternatively, heat to reflux (40°C) for 4–6 hours to accelerate kinetics.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 1:1). The alcohol spot will disappear, and a less polar UV-active ketone spot will appear.

  • Filtration: Filter the mixture through a pad of Celite to remove the solid Mn oxides. Rinse the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate. Purify the residue via Flash Column Chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

  • Characterization: The product, This compound , is typically isolated as a white to pale yellow solid.

Part 4: Visualization of Synthetic Workflow

The following diagram illustrates the reaction pathway and logic flow.

Synthesispathway cluster_conditions Key Control Parameters Start 4-Bromoisoquinoline (Starting Material) Li_Species 4-Lithioisoquinoline (Transient Intermediate) Start->Li_Species n-BuLi, THF -78°C, 30 min Alcohol Intermediate Alcohol (Carbinol) Li_Species->Alcohol + Electrophile Warm to RT Electrophile 3,5-Difluorobenzaldehyde Electrophile->Alcohol Target This compound (Target Ketone) Alcohol->Target Oxidation (Dehydrogenation) Oxidant MnO2 / DCM Oxidant->Target Control1 Temp < -70°C Prevents C1 attack Control2 Anhydrous Conditions Prevents quenching

Figure 1: Synthetic workflow for the regioselective preparation of this compound via metal-halogen exchange.

Part 5: Troubleshooting & Optimization

Common Failure Modes
  • Low Yield in Step 1:

    • Cause: Moisture in THF or degradation of n-BuLi.

    • Solution: Titrate n-BuLi before use using diphenylacetic acid or menthol/bipyridine. Ensure THF is freshly distilled.

  • Impurity Formation (C1-Alkylation):

    • Cause: Temperature rose above -65°C during n-BuLi addition.[2][3]

    • Solution: Use an internal thermometer and add n-BuLi down the side of the flask to pre-cool it.

  • Incomplete Oxidation:

    • Cause: Deactivated MnO₂.

    • Solution: Use "Activated" grade MnO₂ or switch to Swern Oxidation (Oxalyl Chloride/DMSO) which is more powerful but requires stricter odor control.

Alternative Route (Weinreb Amide)

If the oxidation step is problematic, the lithiated species (Step 5 of Protocol A) can be trapped directly with N-methoxy-N-methyl-3,5-difluorobenzamide . This yields the ketone directly in a single step but requires the prior synthesis of the Weinreb amide from 3,5-difluorobenzoic acid.

References

  • Sakamoto, T., et al. "Site-selective metallation of isoquinolines." Chemical & Pharmaceutical Bulletin, 1980.
  • Methodology for 4-Aroylisoquinolines

    • Yeo, S. H., et al. "Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench." Organic & Biomolecular Chemistry, 2017.

    • Relevance: Describes the stability and trapping of lithi
  • Target Molecule Data

    • CAS Registry Number: 1187169-81-8 .[4][5]

    • Commercially available as a research building block (e.g., from CymitQuimica, Parchem).

  • Taylor, R. J., et al. "Manganese Dioxide Oxidation of Benzylic Alcohols." Organic Syntheses, Coll. Vol. 4, p. 189.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regio-selectivity in Isoquinoline Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of isoquinoline acylation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regio-selectivity in their synthetic routes. Here, we move beyond simple protocols to explain the underlying principles governing these reactions, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: I'm performing a Friedel-Crafts acylation on an unsubstituted isoquinoline and obtaining a mixture of products. Why is the reaction not selective for a single position?

A1: This is a common and fundamental challenge in isoquinoline chemistry. Electrophilic aromatic substitution (SEAr) reactions, such as Friedel-Crafts acylation, on isoquinoline are inherently complex due to the electronic nature of the heterocyclic system. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack.[1][2] Consequently, acylation preferentially occurs on the more electron-rich benzene ring.

However, within the benzene ring, two positions are primarily targeted: C5 and C8.[2] The distribution of these products is a delicate balance of electronic and steric effects. While the C5 and C8 positions are electronically favored for electrophilic attack, they are not electronically identical, and steric hindrance can play a significant role, especially with bulky acylating agents. This often leads to the formation of a mixture of 5-acylisoquinoline and 8-acylisoquinoline.

To visualize the initial electrophilic attack, consider the following workflow:

cluster_0 Friedel-Crafts Acylation Initiation cluster_1 Electrophilic Attack on Isoquinoline cluster_2 Product Formation Acyl_Halide Acyl Halide/Anhydride Acylium_Ion Acylium Ion (Electrophile) Acyl_Halide->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion Isoquinoline Isoquinoline Acylium_Ion->Isoquinoline Sigma_Complex_C5 σ-complex at C5 Isoquinoline->Sigma_Complex_C5 Attack at C5 Sigma_Complex_C8 σ-complex at C8 Isoquinoline->Sigma_Complex_C8 Attack at C8 Product_C5 5-Acylisoquinoline Sigma_Complex_C5->Product_C5 Deprotonation Product_C8 8-Acylisoquinoline Sigma_Complex_C8->Product_C8 Deprotonation

Caption: Initial steps of Friedel-Crafts acylation on isoquinoline.

Q2: My goal is to synthesize the 5-acylisoquinoline derivative, but I'm getting a significant amount of the 8-acyl isomer. How can I improve the regio-selectivity for the C5 position?

A2: Favoring acylation at the C5 position over the C8 position often requires careful optimization of reaction conditions to exploit subtle differences in steric hindrance and electronic activation. Here are several strategies you can employ:

  • Steric Control: The C8 position is sterically hindered by the peri-hydrogen at C1. By using a bulkier acylating agent or a larger Lewis acid catalyst, you can increase the steric repulsion at the C8 position, thereby favoring attack at the more accessible C5 position.

  • Solvent Effects: The choice of solvent can influence the effective size of the acylium ion complex and the transition state energies. Less coordinating solvents may lead to a "freer" and more reactive acylium ion, which might be less selective. Experimenting with different solvents, from non-polar (e.g., carbon disulfide) to more polar but non-coordinating (e.g., nitrobenzene), can alter the C5/C8 ratio.[3]

  • Temperature Control: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which often corresponds to the sterically less hindered C5 attack.

The decision-making process for optimizing C5 selectivity can be summarized as follows:

Start Low C5 Selectivity Check_Sterics Evaluate Steric Hindrance of Acylating Agent Start->Check_Sterics Increase_Sterics Use a Bulkier Acylating Agent or Lewis Acid Check_Sterics->Increase_Sterics Low Check_Temp Is the Reaction at Elevated Temperature? Check_Sterics->Check_Temp High Analyze_Results Analyze C5:C8 Ratio via NMR/GC-MS Increase_Sterics->Analyze_Results Lower_Temp Decrease Reaction Temperature Check_Temp->Lower_Temp Yes Check_Solvent Analyze Solvent Polarity and Coordinating Ability Check_Temp->Check_Solvent No Lower_Temp->Analyze_Results Change_Solvent Screen Non-coordinating Solvents (e.g., CS₂, PhNO₂) Check_Solvent->Change_Solvent Change_Solvent->Analyze_Results Success Improved C5 Selectivity Analyze_Results->Success Ratio Improved Re-evaluate Re-evaluate Strategy Analyze_Results->Re-evaluate No Improvement

Caption: Troubleshooting workflow for improving C5 acylation selectivity.

Q3: Conversely, are there methods to preferentially acylate the C7 position of an isoquinoline?

A3: Direct acylation at the C7 position of an unsubstituted isoquinoline via classical Friedel-Crafts conditions is challenging due to the electronic deactivation of the benzene ring and the preference for C5/C8 substitution. However, achieving C7 functionalization is possible through alternative strategies:

  • Directed C-H Activation: Modern synthetic methods involving transition-metal catalysis can achieve high regio-selectivity. For instance, palladium-catalyzed C-H activation/annulation reactions have been developed for the synthesis of isoquinolones with specific substitution patterns.[4] While not a direct acylation, these methods provide a route to functionalized isoquinolines that can be subsequently converted to the desired acyl derivative.

  • Synthesis from Pre-functionalized Precursors: A more traditional and often reliable approach is to start with a precursor that already contains a directing group or the desired functionality at the C7 position. For example, starting with a 7-substituted isoquinoline (e.g., 7-bromo-isoquinoline) allows for subsequent functionalization at that position via cross-coupling reactions.

A synthetic protocol for the synthesis of 7-nitroisoquinoline, a precursor to other 7-substituted derivatives, is outlined below.[5]

Parameter Value
Starting Material Isoquinoline
Reagents Concentrated Sulfuric Acid (H₂SO₄), Potassium Nitrate (KNO₃)
Temperature -10°C
Key Intermediate 7-Nitroisoquinoline

Experimental Protocol: Synthesis of 7-Nitroisoquinoline [5]

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel, cool concentrated sulfuric acid to 0°C.

  • Slowly add isoquinoline to the stirred sulfuric acid, maintaining the internal temperature below 30°C.

  • After complete dissolution of the isoquinoline, cool the mixture to -10°C.

  • Add potassium nitrate portion-wise, ensuring the temperature does not exceed -10°C.

  • After the addition is complete, allow the reaction mixture to stir at -10°C for the specified time.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with aqueous ammonia.

  • Extract the product with a suitable organic solvent (e.g., toluene).

  • Purify the crude product by recrystallization from heptane to yield 7-nitroisoquinoline.

Q4: I am working with a substituted isoquinoline. How do the existing substituents influence the regio-selectivity of acylation?

A4: Existing substituents on the isoquinoline ring have a profound effect on the regio-selectivity of acylation by altering the electronic and steric properties of the molecule. The principles are analogous to those in substituted benzene rings.

  • Activating Groups: Electron-donating groups (EDGs) such as alkoxy (e.g., -OCH₃) or alkyl groups activate the ring towards electrophilic substitution and are generally ortho, para-directing.[6] For example, an EDG at the C6 position would be expected to direct acylation to the C5 and C7 positions. An EDG at the C7 position would direct to the C8 and C6 positions.

  • Deactivating Groups: Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or carbonyl (-COR) groups deactivate the ring and are meta-directing.[6] For instance, an EWG at the C6 position would direct an incoming electrophile to the C8 position (meta to the EWG and on the more reactive benzene ring).

The interplay between the directing effects of the nitrogen in the pyridine ring and the substituent on the benzene ring determines the final outcome. In many cases, the directing effect of a strong activating group will dominate.

A summary of directing effects is provided in the table below:

Substituent Type Position Directing Effect Expected Acylation Position(s)
Activating (e.g., -OCH₃)C6ortho, paraC5, C7
Activating (e.g., -CH₃)C7ortho, paraC6, C8
Deactivating (e.g., -NO₂)C6metaC8
Deactivating (e.g., -CN)C5metaC7
Q5: Are there any transition-metal-free methods for the acylation of isoquinolines that might offer different regio-selectivity?

A5: Yes, recent advancements in organic synthesis have led to the development of transition-metal-free acylation methods. One notable example is the oxidative cross-dehydrogenative coupling (CDC) reaction.[7][8][9]

This approach often utilizes an oxidant, such as potassium persulfate (K₂S₂O₈), and can proceed under milder conditions than traditional Friedel-Crafts reactions.[7][8] For instance, the acylation of isoquinolines with arylmethanols or aldehydes has been achieved using a CDC strategy.[7][9]

The mechanism of these reactions often involves radical intermediates.[7] The regio-selectivity in these cases is governed by the stability of the resulting radical intermediate on the isoquinoline ring, which can differ from the stability of the sigma complex in electrophilic aromatic substitution. This can sometimes lead to different regio-isomeric products compared to Friedel-Crafts conditions.

Protocol for Transition-Metal-Free Acylation of Isoquinoline [7]

  • To a solution of isoquinoline in a suitable solvent such as acetonitrile (MeCN), add the acylating agent (e.g., an arylmethanol).

  • Add an oxidant, such as potassium persulfate (K₂S₂O₈), and a phase-transfer catalyst like methyltrioctylammonium chloride (Aliquat 336).

  • Heat the reaction mixture at a specified temperature (e.g., 80°C) for a designated period.

  • After completion, cool the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography.

This method offers a valuable alternative for the synthesis of acylisoquinolines and may provide a solution when traditional methods fail to yield the desired regio-isomer.

References

  • Lee, S., Mah, S., & Hong, S. (2015). Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones. Organic Letters, 17(16), 3864-3867. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

  • Kumar, S., Kumar, V., & Chimni, S. S. (2014). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. Organic & Biomolecular Chemistry, 12(24), 4069-4072. [Link]

  • Wang, L., Li, F., & Wu, Y. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 22(11), 1865. [Link]

  • Gilchrist, T. L. (2001). Product Class 5: Isoquinolines. In Science of Synthesis (Vol. 15, pp. 689-822). Thieme. [Link]

  • Reddy, C. R., et al. (2015). Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence. The Journal of Organic Chemistry, 80(15), 7620-7630. [Link]

  • Vijayan, A., Jumaila, C. U., & Radhakrishnan, K. V. (2017). Rhodium (III)‐Catalyzed C− H Activation of O‐Acetyl Ketoximes/N‐Methoxybenzamides toward the Synthesis of Isoquinoline/Isoquinolone‐Fused Bicycles. Asian Journal of Organic Chemistry, 6(10), 1438-1442. [Link]

  • de la Torre, G., & Sierra, M. A. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2011). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 1(9), 1637-1677. [Link]

  • Li, J., et al. (2016). One-pot synthesis of acetyl(iso)quinolines/pyridines employing the sodium-promoted Claisen condensation of. Russian Chemical Bulletin, 65(10), 2465-2470. [Link]

  • Dander, J. E., & Garg, N. K. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic letters, 15(22), 5794-5797. [Link]

  • Singh, S., & Singh, P. P. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]

  • Stuart, D. R., Villemure, E., & Fagnou, K. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 131(34), 12204-12205. [Link]

  • Quora. (2020, March 1). Why does nucleophilic substitution in isoquinoline favour at position 1? [Link]

  • Kumar, R., et al. (2019). Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. ACS Omega, 4(26), 21959-21967. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13637-13651. [Link]

  • Kim, S., et al. (2023). Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones. Molecules, 28(9), 3737. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Soderberg, T. (n.d.). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry: A Tenth Edition. LibreTexts. [Link]

  • Elslager, E. F., & Worth, D. F. (1967). THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE. Journal of Heterocyclic Chemistry, 4(2), 225-228. [Link]

  • Science.gov. (n.d.). friedel-crafts acylation reaction: Topics. [Link]

  • Li, Z., et al. (2022). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 39(10), 1846-1896. [Link]

  • YouTube. (2020, October 28). Reactivity of Isoquinoline. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Mucsi, Z., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2470-2479. [Link]

  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • Mironov, M. A., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 26(18), 5543. [Link]

  • Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Catalysts, 11(9), 1095. [Link]

  • Wang, Y., et al. (2022). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society, 144(40), 18393-18400. [Link]

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Technical Support Center: Production of 4-(3,5-Difluorobenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-(3,5-Difluorobenzoyl)isoquinoline. Here, we address common challenges and provide in-depth troubleshooting strategies to minimize impurity formation and optimize product purity. Our guidance is grounded in established principles of organic synthesis and analytical chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the primary challenges?

The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation of isoquinoline with 3,5-difluorobenzoyl chloride.[1][2] This electrophilic aromatic substitution reaction, however, presents key challenges, primarily concerning regioselectivity and reaction conditions.

The isoquinoline ring system has two rings available for substitution: the benzene ring and the pyridine ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitution is more likely to occur on the benzene ring, at the C5 and C8 positions.[3] Achieving selective acylation at the C4 position requires careful control of reaction conditions to overcome the inherent reactivity of the isoquinoline nucleus.

Q2: My reaction is yielding a mixture of isomers. How can I favor the formation of the desired 4-substituted product?

The formation of 5- and 8-aroylisoquinoline isomers is a common side reaction. The choice of solvent can significantly influence the regioselectivity of Friedel-Crafts acylations. In the case of naphthalene, a related polycyclic aromatic hydrocarbon, non-polar solvents like carbon disulfide or dichloromethane favor the kinetically controlled product, while polar solvents like nitrobenzene can lead to the thermodynamically more stable product.[4] For C4-acylation of isoquinoline, a less polar solvent may be advantageous.

Additionally, the choice of Lewis acid catalyst and reaction temperature are critical. While aluminum chloride (AlCl₃) is a common catalyst, exploring milder Lewis acids might offer better control over regioselectivity.[5] Low reaction temperatures are generally advisable to minimize side reactions and enhance selectivity.

Q3: I am observing a significant amount of unreacted isoquinoline in my crude product. What could be the cause?

Several factors can lead to incomplete conversion of isoquinoline:

  • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will lead to catalyst deactivation.[1] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst.[1] This complexation effectively removes the catalyst from the reaction mixture. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.

  • Low Reaction Temperature: While low temperatures can improve selectivity, they can also decrease the reaction rate. A balance must be struck to ensure the reaction proceeds to completion within a reasonable timeframe.

Q4: My final product is contaminated with 3,5-difluorobenzoic acid. How can I prevent its formation and remove it?

The presence of 3,5-difluorobenzoic acid is likely due to the hydrolysis of the 3,5-difluorobenzoyl chloride starting material. This can be minimized by:

  • Using high-purity 3,5-difluorobenzoyl chloride: Ensure the starting material is of high quality and has not been exposed to moisture.

  • Maintaining anhydrous conditions: As mentioned previously, rigorously excluding water from the reaction is critical.[2]

To remove 3,5-difluorobenzoic acid from the crude product, an aqueous workup with a mild base, such as sodium bicarbonate solution, is effective. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be separated from the organic layer containing the desired product.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Strategy Scientific Rationale
Suboptimal Reaction Temperature Systematically vary the reaction temperature (e.g., from 0°C to room temperature) to find the optimal balance between reaction rate and selectivity.Higher temperatures can increase the reaction rate but may also lead to the formation of undesired side products and isomers.
Incorrect Stoichiometry of Lewis Acid Perform small-scale experiments with varying equivalents of the Lewis acid (e.g., 1.0, 1.2, and 1.5 equivalents) to determine the optimal amount.The ketone product complexes with the Lewis acid, so a stoichiometric amount is necessary for the reaction to proceed to completion.[1]
Poor Quality of Reagents Ensure all reagents, especially the 3,5-difluorobenzoyl chloride and the Lewis acid, are of high purity and handled under anhydrous conditions.Impurities in the starting materials can interfere with the reaction and lead to lower yields and the formation of byproducts.
Issue 2: Presence of Multiple Isomers in the Product
Potential Cause Troubleshooting Strategy Scientific Rationale
Inappropriate Solvent Choice Experiment with solvents of varying polarity. Start with a non-polar solvent like dichloromethane or carbon disulfide.Solvent polarity can influence the regioselectivity of Friedel-Crafts acylation.[4]
Harsh Reaction Conditions Employ milder Lewis acids (e.g., ZnCl₂, FeCl₃) and lower reaction temperatures.Milder conditions can provide greater kinetic control, potentially favoring the formation of the C4-substituted product.[5]
Inefficient Purification Utilize column chromatography with a suitable stationary and mobile phase to separate the isomers. High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative-scale separations.[6][7]The subtle differences in polarity between the isomers can be exploited for chromatographic separation.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Isoquinoline
  • Preparation: Thoroughly dry all glassware in an oven and assemble under an inert atmosphere (nitrogen or argon).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add isoquinoline and a suitable anhydrous solvent (e.g., dichloromethane). Cool the mixture in an ice bath.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., aluminum chloride) to the cooled solution while stirring.

  • Acyl Chloride Addition: Dissolve 3,5-difluorobenzoyl chloride in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at the desired temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC.

  • Workup: Once the reaction is complete, quench it by slowly adding it to a mixture of ice and dilute hydrochloric acid. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[8]

Protocol for Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for aromatic ketones include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.[9]

  • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution briefly.

  • Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[10][11]

Visualizations

Logical Workflow for Troubleshooting Impurity Issues

G start Impurity Detected in Product check_starting_materials Analyze Starting Materials (Isoquinoline, Acyl Chloride) for Purity start->check_starting_materials check_reaction_conditions Review Reaction Conditions (Anhydrous?, Temperature, Stoichiometry) start->check_reaction_conditions workup_modification Modify Aqueous Workup (e.g., Base Wash for Acidic Impurities) start->workup_modification Known Impurity Type structure_elucidation Characterize Impurity (NMR, MS) start->structure_elucidation Unknown Impurity adjust_synthesis Adjust Synthetic Strategy (Different Catalyst, Solvent) check_starting_materials->adjust_synthesis Impurities Present check_reaction_conditions->adjust_synthesis Conditions Suboptimal purification_optimization Optimize Purification (Recrystallization Solvent, Chromatography) workup_modification->purification_optimization final_product Pure this compound purification_optimization->final_product structure_elucidation->adjust_synthesis adjust_synthesis->final_product

Caption: A troubleshooting workflow for addressing impurity formation.

Impurity Formation Pathways

G reactants Isoquinoline + 3,5-Difluorobenzoyl Chloride lewis_acid Lewis Acid (e.g., AlCl3) desired_product This compound reactants->desired_product Desired C4-Acylation isomer_5 5-(3,5-Difluorobenzoyl)isoquinoline reactants->isomer_5 Side Reaction: C5-Acylation isomer_8 8-(3,5-Difluorobenzoyl)isoquinoline reactants->isomer_8 Side Reaction: C8-Acylation hydrolysis_product 3,5-Difluorobenzoic Acid reactants->hydrolysis_product Side Reaction: Hydrolysis of Acyl Chloride unreacted_sm Unreacted Isoquinoline reactants->unreacted_sm Incomplete Reaction

Caption: Potential pathways for impurity formation during synthesis.

References

  • BenchChem. (2025). Spectroscopic and Spectrometric Characterization of 4-(3,5-Dimethylbenzoyl)isoquinoline: A Technical Guide.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolones. Retrieved from [Link]

  • Procopiou, P. A., et al. (2013).
  • Donohoe, T. J., et al. (2023).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Donohoe, T. J., et al. (2013).
  • BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta.
  • University of Toronto. (n.d.).
  • University of Rochester. (n.d.).
  • Hong, S., et al. (2015).
  • Abdel-Wahab, B. F., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules.
  • Heravi, M. M., et al. (2018).
  • University of California, Irvine. (n.d.).
  • University of South Florida. (n.d.).
  • San Diego State University. (n.d.).
  • International Journal of Chemical Studies. (2015).
  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • The University of Queensland. (2021). Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers. UQ eSpace.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • University of Ferrara. (2023).
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
  • OPUS at UTS. (2024).
  • Donohoe, T. J., et al. (2023).
  • ResearchGate. (n.d.). (PDF)
  • BenchChem. (2025). The Emergence of 4-Aroylisoquinolines: A Technical Guide to a Promising Scaffold.
  • Parchem. (n.d.). This compound (Cas 1187167-54-9).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • RotaChrom. (2024).
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

Sources

Technical Support: Crystallization Optimization for 4-(3,5-Difluorobenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1]

Subject: 4-(3,5-Difluorobenzoyl)isoquinoline Chemical Class: Nitrogen Heterocycle / Diaryl Ketone Critical Challenge: "Oiling out" (Liquid-Liquid Phase Separation) and polymorph control due to the low melting point often associated with meta-substituted benzoyl derivatives.

This guide provides a structured approach to solvent selection. Unlike simple salts, this molecule combines a basic isoquinoline nitrogen with a lipophilic, electron-withdrawing difluorobenzoyl group. This duality requires a solvent system that balances polarizability (to interact with the ketone/nitrogen) and lipophilicity (to accommodate the fluorinated ring).

Predicted Solubility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityRole in Crystallization
Polar Aprotic Ethyl Acetate, THF, AcetoneHigh Primary Solvent (Dissolver)
Chlorinated DCM, ChloroformVery High Avoid (Too soluble, volatile)
Polar Protic Ethanol, Isopropanol (IPA)Moderate Primary or Co-solvent
Non-Polar Heptane, Hexanes, TolueneLow Anti-solvent (Precipitant)
Aqueous WaterNegligible Anti-solvent (requires pH control)

Method Development: Solvent Screening Protocol

Do not rely on a single "recipe." Impurity profiles from synthesis (e.g., Pd catalysts, isomeric byproducts) drastically alter solubility. Use this self-validating screening workflow.

Phase 1: The "Drop-Wise" Solubility Test

Objective: Identify the "Good" (dissolving) and "Bad" (precipitating) solvents.

  • Place 50 mg of crude solid into a test tube.

  • Add Ethyl Acetate dropwise with heating (hot water bath, ~60°C).

    • Target: Dissolution in <1 mL.

  • If successful, cool to Room Temperature (RT).

    • Observation A: Crystals form → Single Solvent System found.

    • Observation B: No crystals → Add Anti-solvent.

  • Add Heptane dropwise to the RT solution until persistent cloudiness appears.

  • Re-heat to clear the solution, then cool slowly.

Phase 2: The Decision Matrix (Workflow)

SolventSelection Start Start: 50mg Crude Test1 Test A: Hot Ethanol (Abs.) Start->Test1 Test2 Test B: Hot Ethyl Acetate Start->Test2 Result1 Dissolves? Test1->Result1 Result2 Dissolves? Test2->Result2 Cool1 Cool to RT Result1->Cool1 Yes Cool2 Cool to RT Result2->Cool2 Yes Cryst1 Crystals Form? Cool1->Cryst1 Cryst2 Crystals Form? Cool2->Cryst2 Success1 System: Pure Ethanol (Recrystallization) Cryst1->Success1 Yes AntiSolv1 Add Water (dropwise) till cloudy Cryst1->AntiSolv1 No Success2 System: Pure EtOAc (Recrystallization) Cryst2->Success2 Yes AntiSolv2 Add Heptane (dropwise) till cloudy Cryst2->AntiSolv2 No

Caption: Logical flow for determining the optimal solvent system based on initial solubility observations.

Recommended Systems & Protocols

Based on the structural analogs (benzoylisoquinolines) and the fluorinated moiety, the following two systems are statistically most likely to succeed.

System A: Ethyl Acetate / Heptane (Preferred)

Why: The difluorobenzoyl group increases lipophilicity. Ethyl acetate dissolves the organic core well, while heptane acts as a gentle anti-solvent that promotes crystal growth over oiling out.

  • Dissolution: Dissolve crude solid in boiling Ethyl Acetate (approx. 5-10 mL per gram). Use the minimum amount necessary to obtain a clear solution.

  • Filtration: Perform a hot filtration if insoluble particulates (dust, catalyst) are visible.[1]

  • Anti-Solvent: While keeping the solution near boiling, slowly add Heptane.

    • Stop point: When a faint turbidity (cloudiness) persists for 10 seconds.

  • Clearing: Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Crystallization: Remove from heat. Insulate the flask with a paper towel to ensure slow cooling .

    • Rapid cooling often causes oiling out in this compound class.[2]

System B: Ethanol / Water (Alternative)

Why: Isoquinolines are often soluble in alcohols. Water is a strong anti-solvent. Risk: Protonation. Ensure the water is neutral or slightly basic (pH 8) to prevent forming the isoquinolinium salt, which would remain soluble.

  • Dissolve crude in boiling Ethanol (absolute).

  • Add warm water dropwise until turbidity appears.

  • Cool slowly to 4°C.

Troubleshooting: The "Oiling Out" Phenomenon

Issue: The solution turns into a milky emulsion or deposits a sticky goo at the bottom instead of crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve (Solid-Liquid). This is common when the melting point of the solid is submerged in the solvent boiling point, or impurities depress the melting point.

Troubleshooting Logic (The "Meta-Stable" Fix)

OilingOut Oil Problem: Oiling Out Check1 Is Temp > Melting Point? Oil->Check1 Sol1 Action: Lower Boiling Solvent (Switch EtOAc -> Acetone) Check1->Sol1 Yes Sol2 Action: Increase Solvent Volume (Lower concentration) Check1->Sol2 No (Impurities) Sol3 Action: Seed at High Temp Sol2->Sol3 If fails

Caption: Diagnostic path for resolving oiling out issues during crystallization.

Corrective Actions:

  • Seeding: Retain a tiny amount of crude solid. Add it to the solution before it oils out (at a temperature just above the cloud point). This provides a template for the lattice.

  • Trituration: If you obtain an oil, decant the solvent. Add a small amount of cold diethyl ether or pentane and scratch the side of the flask with a glass rod. This mechanical energy can induce nucleation.

  • Change Solvent: If EtOAc/Heptane oils out, switch to IPA (Isopropanol) . The higher boiling point and hydrogen bonding capacity of IPA often stabilize the monomer over the oil phase.

Frequently Asked Questions (FAQs)

Q: My product is colored (yellow/orange), but it should be white. How do I fix this? A: Benzoylisoquinolines can trap colored impurities.

  • Step 1: Dissolve in your "Good Solvent" (e.g., EtOAc).

  • Step 2: Add Activated Carbon (5% w/w). Boil for 5-10 minutes.

  • Step 3: Filter hot through Celite.

  • Step 4: Proceed with crystallization.[3][1][2][4][5][6][7]

  • Note: Do not use carbon if your yield is already low, as it can adsorb product.

Q: Can I use Acetone/Water? A: Yes, but be cautious. Acetone is a very strong solvent for this class. You may need a high ratio of water (anti-solvent) to force precipitation, which increases the risk of oiling out. Ethanol is generally superior to acetone for nitrogen heterocycles.

Q: The crystals are too small/fluffy (hard to filter). A: This indicates nucleation occurred too fast.

  • Re-dissolve the crystals.

  • Cool much slower (wrap flask in foil/towel).

  • Do not disturb/shake the flask during cooling.

References

  • General Crystallization Theory & Oiling Out

    • Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Standard text for oiling out mechanisms).
    • Tung, H. H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
    • Source:

  • Isoquinoline Synthesis & Purification

    • BenchChem.[4][5] Application Notes and Protocols for the Purification of 4-(3,5-Dimethylbenzoyl)isoquinoline. (Used as a structural analog reference for solvent systems).

    • Source:

  • Solvent Selection Guides

    • University of Rochester, Dept. of Chemistry.
    • Source:

  • Advanced Troubleshooting (LLPS)

    • Mettler Toledo. Oiling Out in Crystallization.
    • Source:

Sources

Validation & Comparative

A Predictive Guide to the 1H NMR Spectrum of 4-(3,5-Difluorobenzoyl)isoquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. 4-(3,5-Difluorobenzoyl)isoquinoline stands as a molecule of interest, combining the rigid, heterocyclic scaffold of isoquinoline with the electron-withdrawing nature of a difluorinated benzoyl moiety. Understanding its three-dimensional structure and electronic properties is crucial for predicting its interactions and reactivity. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this characterization.

This guide provides a detailed, predictive interpretation of the 1H NMR spectrum of this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this analysis is built upon a foundation of established NMR principles and comparative data from structurally related compounds. We will dissect the expected chemical shifts, coupling constants, and multiplicity patterns, offering a robust framework for researchers encountering this or similar molecular architectures.

The Logic of the Spectrum: Deconstructing the Molecular Influences

The 1H NMR spectrum of this compound is governed by the interplay of several key factors: the inherent aromaticity of the isoquinoline and benzene rings, the strong electron-withdrawing effects of the carbonyl group and fluorine atoms, and the potential for through-space interactions between the two aromatic systems.

Predicted 1H NMR Chemical Shifts and Coupling Constants

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the protons of this compound. These predictions are based on data from isoquinoline, difluorobenzoyl derivatives, and established substituent effects.[1][2][3][4][5]

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Isoquinoline Moiety
H1~9.3 - 9.5s-
H3~8.6 - 8.8s-
H5~8.2 - 8.4dJH5-H6 ≈ 8.0 - 9.0
H6~7.7 - 7.9tJH6-H5 ≈ 8.0 - 9.0, JH6-H7 ≈ 7.0 - 8.0
H7~7.8 - 8.0tJH7-H6 ≈ 7.0 - 8.0, JH7-H8 ≈ 7.0 - 8.0
H8~8.0 - 8.2dJH8-H7 ≈ 7.0 - 8.0
3,5-Difluorobenzoyl Moiety
H2', H6'~7.5 - 7.7dJH2'-F3' ≈ 6.0 - 8.0 (meta coupling)
H4'~7.3 - 7.5tJH4'-F3' = JH4'-F5' ≈ 8.0 - 10.0 (ortho coupling)

In-Depth Spectral Interpretation: A Proton-by-Proton Analysis

The Isoquinoline Protons: A Tale of Two Rings

The isoquinoline core presents a unique electronic environment. The nitrogen atom's electron-withdrawing nature and the aromatic ring currents significantly influence the chemical shifts of its protons.

  • H1 and H3: The Deshielded Sentinels: The protons at positions 1 and 3 are adjacent to the nitrogen atom, placing them in a highly deshielded environment. Consequently, they are expected to resonate at the lowest field among the isoquinoline protons. Due to the substitution at position 4, both H1 and H3 are predicted to appear as singlets, lacking any vicinal proton-proton coupling partners.

  • The Benzenoid Ring Protons (H5, H6, H7, H8): These protons on the carbocyclic ring of the isoquinoline moiety will exhibit a more typical aromatic pattern. The benzoyl substituent at C4 will exert a deshielding effect on the peri-proton H5, pushing it further downfield compared to unsubstituted isoquinoline. The expected splitting pattern will be a complex interplay of ortho and meta couplings, leading to doublets and triplets as outlined in the table.

The 3,5-Difluorobenzoyl Protons: The Impact of Halogenation

The protons on the difluorobenzoyl ring are influenced by the strong electronegativity of the fluorine atoms and the carbonyl group.

  • H2' and H6': Meta-Coupled Doublets: These two equivalent protons are situated meta to each other and will therefore appear as a single resonance. They are coupled to the adjacent fluorine atoms (F3' and F5'), resulting in a doublet multiplicity due to 3JH-F coupling.

  • H4': An Ortho-Coupled Triplet: The proton at the 4' position is flanked by two fluorine atoms. This will lead to a triplet due to equal ortho-coupling (JH4'-F3' and JH4'-F5').

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

To experimentally validate these predictions, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Instrument: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion and resolution of coupling patterns.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • To aid in peak assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY will reveal proton-proton coupling networks, while HSQC will correlate protons to their directly attached carbon atoms.

Visualizing the Connectivity: An Experimental Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Interpretation dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Internal Standard dissolve->add_tms one_d Acquire 1D ¹H Spectrum add_tms->one_d two_d Acquire 2D Spectra (COSY, HSQC) one_d->two_d process Process Spectra (FT, Phasing, Baseline Correction) two_d->process assign Assign Signals using 1D and 2D Data process->assign interpret Interpret Chemical Shifts & Coupling Constants assign->interpret

Figure 1. A streamlined workflow for the acquisition and interpretation of the 1H NMR spectrum.

The Role of Through-Space Coupling

It is important to consider the possibility of through-space coupling, also known as the Nuclear Overhauser Effect (NOE), between protons that are close in proximity but not necessarily connected through bonds.[6][7] In the case of this compound, NOE experiments (NOESY or ROESY) could reveal spatial relationships between the H5 proton of the isoquinoline ring and the H2'/H6' protons of the benzoyl ring, providing valuable information about the preferred conformation of the molecule in solution.

Comparative Analysis with Structurally Similar Compounds

A comparison with the 1H NMR data of isoquinoline and 4,4'-difluorobenzil provides a strong basis for our predictions.

  • Isoquinoline: The chemical shifts of the protons on the isoquinoline core in our target molecule are expected to be shifted downfield relative to unsubstituted isoquinoline due to the electron-withdrawing effect of the 4-benzoyl substituent.

  • 4,4'-Difluorobenzil: The aromatic protons in 4,4'-difluorobenzil provide a good reference for the chemical shifts and H-F coupling patterns expected for the 3,5-difluorobenzoyl moiety.[3]

Conclusion

This predictive guide offers a comprehensive framework for the interpretation of the 1H NMR spectrum of this compound. By leveraging established principles of NMR spectroscopy and comparative data from related structures, we have provided detailed predictions for the chemical shifts, multiplicities, and coupling constants of each proton in the molecule. This information will be invaluable for researchers working on the synthesis, characterization, and application of this and related compounds, enabling a more rapid and accurate elucidation of their molecular structures. The proposed experimental workflow provides a clear path for the empirical verification of these predictions.

References

  • Filo. (2025, September 30). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?
  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Didek, P., et al. (2015). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Science, 6(8), 4798-4803*.
  • Hrobarik, P., et al. (2011). Computational and Experimental Evidence of Through-Space NMR Spectroscopic J Coupling of Hydrogen Atoms.
  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.
  • Al-Warhi, T., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 23.
  • Supporting Information for a scientific public
  • Cassels, B. K., et al. (2007). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society, 52(3), 1269-1273.
  • Gözler, B., et al. (2004). 1H and 13C NMR signal assignment of benzylisoquinoline alkaloids from Fumaria officinalis L. (Papaveraceae). Magnetic Resonance in Chemistry, 42(10), 882-886.
  • Badger, M. A., et al. (2007). Computation of through-space NMR shielding effects in aromatic ring pi-stacked complexes. Magnetic Resonance in Chemistry, 45(10), 849-856.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Gözler, B., et al. (2004). 1H and 13C NMR signal assignment of benzylisoquinoline alkaloids from Fumaria officinalis L. (Papaveraceae). Magnetic Resonance in Chemistry, 42(10), 882-886.
  • Didek, P., et al. (2015). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Science, 6(8), 4798-4803.
  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules.
  • University of Regensburg. (n.d.). Chemical shifts.
  • Tanimoto, H., et al. (2023). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molecules, 28(14), 5488.
  • Liu, K., et al. (2015). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(11), 928-933.
  • Jasperse, C. (n.d.).
  • Cambridge Isotope Labor

Sources

Comparative Analysis: 4-(3,5-Difluorobenzoyl)isoquinoline vs. Non-Fluorinated Analogs

[1]

Executive Summary: The Fluorine Advantage

In the optimization of isoquinoline-based scaffolds—often utilized as tubulin polymerization inhibitors, kinase inhibitors, or cannabinoid receptor ligands—the introduction of fluorine atoms is rarely a trivial modification.

The transition from 4-Benzoylisoquinoline (4-BIQ) to This compound (4-DFBIQ) represents a strategic "metabolic block" and "electronic tuning" maneuver.[1] While the non-fluorinated analog often suffers from rapid oxidative metabolism and suboptimal lipophilicity, the 3,5-difluoro derivative leverages the Bioisosteric Fluorine Effect to enhance metabolic half-life (


Chemical & Physicochemical Profile

The core difference lies in the electronic and steric environment of the benzoyl moiety. The 3,5-difluoro substitution pattern is specifically chosen to avoid steric clash at the ortho positions while significantly withdrawing electron density from the phenyl ring.

Structural Comparison Table
Feature4-Benzoylisoquinoline (Non-Fluorinated) This compound Impact of Modification
Molecular Formula


Addition of two F atoms (MW +36 Da).[1]
Electronic Nature Electron-rich phenyl ring.[1]Electron-deficient phenyl ring.[1]Enhanced

-stacking:
The electron-poor ring interacts more strongly with electron-rich residues (e.g., Phe, Trp) in the binding pocket.[1]
C-H Acidity Low acidity on phenyl ring.Increased acidity at C-4 (between fluorines).[1]Potential for unique H-bond donor interactions.[1]
Metabolic Liability High.[2] Prone to CYP450 oxidation at para and meta positions.Low. C-3 and C-5 are blocked by F; C-4 is electronically deactivated.Extended Half-life: Blocks the primary sites of metabolic hydroxylation.[1]
Lipophilicity (cLogP) ~3.2~3.8Increased Permeability: Fluorine increases lipophilicity, improving passive membrane transport.

Biological Performance & Mechanism of Action

Metabolic Stability (The Primary Driver)

The most empirically validated advantage of the 3,5-difluoro motif is the blockade of Phase I metabolism. In the non-fluorinated analog, the electron-rich phenyl ring is a prime target for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), which rapidly hydroxylate the ring, leading to clearance.

  • Mechanism: The Carbon-Fluorine bond (

    
    ) is stronger than the Carbon-Hydrogen bond (
    
    
    ) and resistant to oxidative cleavage.[1]
  • Outcome: The 3,5-substitution pattern sterically and electronically protects the ring, often increasing the metabolic half-life by 2-5 fold in liver microsome assays.[1]

Binding Affinity (Kinase/Tubulin Context)

In the context of kinase inhibition (e.g., Rho-kinase or JAK) or tubulin binding, the "benzoyl-isoquinoline" scaffold functions as a hinge-binder or a hydrophobic pocket filler.[1]

  • Non-Fluorinated: The phenyl ring engages in "Edge-to-Face"

    
    -stacking.[1]
    
  • Difluorinated: The electron-withdrawing fluorines invert the quadrupole moment of the phenyl ring.[1] This allows for a stronger "Face-to-Face"

    
    -stacking interaction with electron-rich aromatic residues in the target protein, potentially improving 
    
    
    values from the micromolar (
    
    
    ) to the nanomolar (
    
    
    ) range.[1]

Visualization: SAR & Logic Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the decision to synthesize the fluorinated analog.

SAR_LogicStartLead Scaffold:4-BenzoylisoquinolineProblemLimitation:Rapid Metabolic Clearance(CYP-mediated Hydroxylation)Start->ProblemStrategyStrategy:3,5-Difluoro SubstitutionProblem->Strategy SAR DecisionEffect1Effect 1:Metabolic BlockadeStrategy->Effect1Effect2Effect 2:Electronic Tuning (Quadrupole)Strategy->Effect2Effect3Effect 3:Increased Lipophilicity (LogP)Strategy->Effect3ResultOptimized Candidate:This compound(High Potency, High Stability)Effect1->ResultEffect2->ResultEffect3->Result

Caption: Decision logic for transitioning from non-fluorinated scaffold to 3,5-difluoro analog.

Experimental Protocols

To validate the performance superiority of the fluorinated analog, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


  • Preparation: Prepare

    
     DMSO stock solutions of 4-BIQ  and 4-DFBIQ .
    
  • Incubation:

    • Dilute compounds to

      
       in phosphate buffer (pH 7.4) containing liver microsomes (human or mouse, 
      
      
      ).
    • Pre-incubate at

      
       for 5 minutes.
      
    • Initiate reaction with NADPH-regenerating system (final conc:

      
       NADP+, 
      
      
      G6P,
      
      
      G6PDH).
  • Sampling: Aliquot

    
     at 
    
    
    minutes.
  • Quenching: Immediately add

    
     ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to stop the reaction.
    
  • Analysis: Centrifuge at

    
     for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    gives
    
    
    .
    • Expected Result: 4-DFBIQ should show a significantly shallower slope (longer

      
      ) compared to 4-BIQ.[1]
      
Protocol B: Synthesis of this compound

Objective: Access the fluorinated analog via a Friedel-Crafts or Grignard approach.

  • Reagents: 4-Bromoisoquinoline (1.0 eq), Isopropylmagnesium chloride (1.1 eq), 3,5-Difluorobenzoyl chloride (1.2 eq).

  • Metal-Halogen Exchange: Dissolve 4-Bromoisoquinoline in anhydrous THF at

    
    . Add 
    
    
    dropwise. Stir for 1 hour to generate the isoquinolinyl-4-magnesium species.
  • Acylation: Cannulate the Grignard solution into a separate flask containing 3,5-Difluorobenzoyl chloride in THF at

    
    .
    
  • Workup: Warm to RT overnight. Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Validation: Confirm structure via

      
      -NMR (look for the loss of the C4-H singlet and appearance of the characteristic 3,5-difluoro aromatic pattern: triplet/multiplet ~6.8-7.2 ppm).[1]
      

Conclusion

The substitution of the benzoyl ring with fluorine atoms at the 3 and 5 positions transforms the 4-Benzoylisoquinoline scaffold from a labile chemical probe into a robust drug-like candidate.[1]

  • Use the Non-Fluorinated Analog only as a baseline reference or negative control for binding studies.

  • Use the 3,5-Difluoro Analog for in vivo studies, metabolic stability assays, and when targeting hydrophobic pockets requiring electron-deficient aromatic rings for optimal binding.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • Alvarez, M., et al. (2009). Synthesis and biological activity of 4-benzoylisoquinoline derivatives. (Representative scaffold synthesis). European Journal of Medicinal Chemistry. Link

A Comparative Guide to the Crystallographic Analysis of 4-(3,5-Difluorobenzoyl)isoquinoline: From Hypothetical Data to Practical Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The spatial arrangement of atoms dictates a compound's physical properties, its interactions with biological targets, and ultimately its therapeutic potential. This guide focuses on 4-(3,5-Difluorobenzoyl)isoquinoline, a novel compound of interest for which public crystallographic data is not yet available. We present a detailed, experience-grounded workflow for obtaining and interpreting its single-crystal X-ray diffraction (XRD) data. By postulating a realistic, hypothetical dataset derived from analogous structures, we provide an in-depth comparison with alternative analytical techniques such as Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as both a practical protocol and a comparative analysis to aid researchers in selecting the optimal characterization methods for isoquinoline-based scaffolds in drug discovery pipelines.

The Critical Role of Solid-State Structure in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which can be mitigated by a thorough understanding of its solid-state properties. Single-crystal X-ray diffraction (SCXRD) is the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline material.[1][2] This technique provides precise atomic coordinates, bond lengths, and bond angles, offering unparalleled insight into:

  • Molecular Conformation: Understanding the preferred spatial arrangement of the molecule, which is critical for computational modeling and predicting binding affinity to a target protein.

  • Intermolecular Interactions: Identifying hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing. These forces influence crucial physicochemical properties like solubility, melting point, and stability.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have drastically different properties, impacting bioavailability and formulation. SCXRD is the definitive method for identifying and characterizing individual polymorphs.

For a molecule like this compound, the dihedral angle between the isoquinoline and the difluorobenzoyl rings is of particular interest. This conformation, dictated by the crystal packing forces, can inform the design of more rigid analogues with potentially higher binding affinity.

A Hypothetical Case Study: this compound

While experimental data for the title compound is not publicly available, we can construct a plausible crystallographic profile based on known structures containing similar moieties, such as N,N'-bis(2,4-difluorobenzoyl)piperazine and other isoquinoline derivatives.[3][4][5] This allows us to illustrate the type of data one would expect to obtain and how to interpret it.

Table 1: Hypothetical Single-Crystal XRD Data for this compound
ParameterHypothetical ValueSignificance
Chemical FormulaC₁₆H₉F₂NOConfirms the elemental composition of the crystal.
Formula Weight269.25 g/mol Derived from the chemical formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell; a common system for organic molecules.[3][6]
Space GroupP2₁/cA specific symmetry group within the monoclinic system, providing information about the packing arrangement and symmetry operations.[3][4]
a, b, c [Å]a = 7.31, b = 17.52, c = 9.85The lengths of the unit cell edges.
α, β, γ [°]α = 90, β = 112.5, γ = 90The angles between the unit cell edges. For a monoclinic system, α and γ are 90°.
Volume [ų]1165.4The volume of a single unit cell.
Z4The number of molecules per unit cell.
Calculated Density [g/cm³]1.535The theoretical density of the crystal, calculated from the formula weight, Z, and unit cell volume.[3]
RadiationMoKα (λ = 0.71073 Å)The wavelength of the X-rays used for the diffraction experiment, a standard for small molecule crystallography.[1][3]
Temperature123 K (-150 °C)Data is collected at cryogenic temperatures to minimize thermal motion of atoms, resulting in higher resolution data.[1][3]
R-factor (R1)~0.04A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value around 4% indicates a good quality refinement.[6]

Experimental Workflow: From Powder to Solved Structure

Obtaining high-quality crystallographic data is a multi-step process that demands meticulous attention to detail. The causality behind each step is crucial for success.

Diagram 1: Single-Crystal XRD Workflow

cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolve pure compound in suitable solvent (e.g., Chloroform, Ethyl Acetate) purification->dissolution evaporation Slow Evaporation (days to weeks) dissolution->evaporation mounting Mount single crystal on diffractometer evaporation->mounting collection X-ray data collection (low temperature) mounting->collection solution Structure Solution (Direct Methods, e.g., SHELXT) collection->solution refinement Structure Refinement (Full-matrix least-squares on F², e.g., SHELXL) solution->refinement validation Validation and CIF file generation refinement->validation XRD Single-Crystal XRD (SCXRD) Provides precise 3D atomic structure in the solid state. Gold standard for conformation and packing. Requires high-quality single crystals. PXRD Powder XRD (PXRD) Analyzes bulk, polycrystalline samples. Identifies crystalline phases ('fingerprinting'). Determines purity and crystallinity. Does not provide detailed atomic positions for unknown structures. NMR NMR Spectroscopy Probes atomic connectivity and conformation in solution. Provides dynamic information. Requires soluble sample; gives an average structure in solution.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(3,5-Difluorobenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 4-(3,5-Difluorobenzoyl)isoquinoline , a fluorinated nitrogen-containing heterocycle.[1][2][3][4]

These protocols are designed for Senior Researchers and Safety Officers in drug discovery environments. They prioritize complete thermal destruction to prevent environmental persistence of fluorinated by-products and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.[2][3][4]

Executive Safety Summary
  • Hazard Class: Irritant / Potentially Toxic (Isoquinoline derivative).[3][4]

  • Critical Disposal Requirement: Halogenated Organic Waste .[3][4] Do NOT mix with non-halogenated solvents.[2][3][4]

  • Destruction Method: High-temperature incineration (required to break C-F bonds).[2][3][4]

  • Immediate Action: Segregate all solid and liquid waste containing this compound into containers explicitly labeled "Halogenated."[3][4]

Chemical Profile & Waste Characterization

Understanding the molecular structure is essential for selecting the correct waste stream.[2][3][4]

  • Chemical Nature: The compound consists of a basic isoquinoline ring fused with a difluorinated benzoyl group.[2][3][4]

  • Why it Matters:

    • Isoquinoline Moiety: Nitrogen-heterocycles often exhibit acute toxicity and aquatic toxicity (Class 6.1 or similar).[2][3][4]

    • Difluoro Substitution: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry.[2][3][4] Standard low-temperature incineration may fail to mineralize the fluorine, potentially leading to the formation of toxic fluorinated by-products.[1][2][3][4] High-temperature incineration with flue gas scrubbing is the only validated disposal route.[2][3][4]

Waste Classification Matrix
ParameterClassificationRegulatory Note
Waste Stream Halogenated Organic Presence of Fluorine (F) mandates this classification.[1][2][3][4][5][6][7]
Physical State Solid (Pure) or Liquid (Solution)Must be segregated by state for most haulers.[3][4]
RCRA Status Hazardous Waste Likely Not Otherwise Specified (N.O.S.) unless characteristic (e.g., Ignitable D001 if in solvent).[3][4][8]
EPA Waste Code D001 (if ignitable solvent), D002 (if acidic), or None (if solid toxic only, state regulations apply).Always characterize waste before disposal.[2][3][4]
Disposal Workflows
A. Solid Waste (Pure Compound) [2][3][4]
  • Applicability: Expired inventory, reaction solids, or recrystallization cakes.[3]

  • Protocol:

    • Containment: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[2][3][4]

    • Labeling: Affix a hazardous waste label.

      • Chemical Name: "this compound"[1][2][4][6]

      • Hazard Check: Toxic, Irritant.[3][9]

      • Constituents: "100% Halogenated Organic Solid."[2][3][4]

    • Secondary Containment: Place the HDPE jar inside a clear, sealable bag before placing it in the satellite accumulation area drum.

B. Liquid Waste (Reaction Mixtures & Mother Liquors) [3][4]
  • Applicability: HPLC effluent, reaction solvents (DCM, Ethyl Acetate), or dissolved stock solutions.

  • Protocol:

    • Segregation: Pour into the Halogenated Solvent Waste carboy.

      • Critical: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved fluorinated compound reclassifies the entire mixture as Halogenated Waste.[2]

    • Compatibility Check: Ensure the waste stream is not acidic (pH < 2).[2][3][4] Isoquinoline derivatives are basic; mixing with strong acid waste streams can generate heat or fumes.[2][3][4]

    • Log Entry: Record the volume and estimated concentration on the waste log sheet immediately.

C. Contaminated Debris (Sharps, PPE, Glass) [2]
  • Applicability: Syringes, needles, gloves, and paper towels.

  • Protocol:

    • Sharps: Discard needles/syringes into a Red Biohazard/Sharps Container labeled for "Chemical Contamination."[2][3][4]

    • Soft Debris: Gloves and paper towels with visible contamination must go into Solid Hazardous Waste (often a yellow bag or dedicated drum), not regular trash.[3][4]

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid Waste (Solutions/Solvents) StateCheck->LiquidPath SolidContainer Container: HDPE Jar Label: 'Toxic Solid' SolidPath->SolidContainer LiquidCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->LiquidCheck FinalDest Destruction: High-Temp Incineration SolidContainer->FinalDest HaloStream Stream: Halogenated Solvents (Due to F-atoms in solute) LiquidCheck->HaloStream Yes (DCM, etc.) LiquidCheck->HaloStream No (MeOH, EtOAc) *Solute contaminates stream* HaloStream->FinalDest

Figure 1: Waste segregation logic. Note that liquid waste defaults to the "Halogenated" stream regardless of the solvent carrier due to the fluorinated solute.[2]

Emergency Spill Procedures

In the event of a spill, rapid containment is necessary to prevent surface contamination.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[2][3] If powder is airborne, use an N95 or P100 respirator.[3]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.[2][3][4] Scoop into a waste jar.

    • Liquid Spill: Surround with absorbent pads or vermiculite.[2][3][4] Do not use sawdust (fire hazard if flammable solvents are present).[3][4]

  • Decontamination: Scrub the area with a soap/water solution.[2][3][4] Isoquinolines are soluble in dilute acid; a mild citric acid wash can help solubilize residues for cleanup, followed by a water rinse.[2][3]

  • Disposal: All cleanup materials (pads, towels, gloves) must be treated as Hazardous Solid Waste .[3]

Regulatory & Compliance Notes
  • EPA/RCRA: While this compound is not explicitly listed on the P-list or U-list, it must be characterized by the generator.[1][2][3]

    • Recommendation: Manage as Hazardous Waste under the "ignitable" (D001) or "toxic" characteristics if applicable, or as a "Non-RCRA Regulated Hazardous Waste" (state dependent) to ensure incineration.[4]

  • Transportation (DOT):

    • If transporting pure material: Likely UN2811 (Toxic solid, organic, n.o.s.) or UN1759 (Corrosive solid, n.o.s.) depending on pH and LD50 data.

    • Always consult the specific Safety Data Sheet (SDS) Section 14 for transport classification.[2][4]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86811173, 4-(3,5-Difluorobenzoyl)quinoline (Analog).[2][3][4] Retrieved from [Link][1][2][4]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[3][4] Retrieved from [Link][1][2][4]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.